RAF709
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMINFUAIDIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RAF709: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of RAF709, a potent and selective RAF kinase inhibitor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and cancer biology. This guide details the molecular interactions, effects on signaling pathways, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action
This compound is a type 2, ATP-competitive inhibitor of RAF kinases, demonstrating a distinct mode of action compared to first-generation RAF inhibitors.[1] It exhibits potent inhibitory activity against BRAF, BRAF V600E, and CRAF kinases.[2] A key characteristic of this compound is its equal efficacy against both RAF monomers and dimers, which allows it to effectively suppress the MAPK signaling pathway in tumors driven by various BRAF or RAS mutations.[3][4] This dual activity is significant as it helps to overcome the paradoxical activation of the MAPK pathway often observed with inhibitors that only target RAF monomers.[4]
The binding of this compound stabilizes BRAF-CRAF dimers, yet it effectively inhibits their kinase activity, leading to a dose-dependent reduction in the phosphorylation of downstream targets MEK and ERK.[2][5] This selective inhibition of oncogenic signaling occurs with minimal paradoxical activation in wild-type BRAF cells.[2][4] Furthermore, this compound has demonstrated a high degree of selectivity, with minimal off-target effects on a large panel of kinases.[2]
The following diagram illustrates the RAF-MEK-ERK signaling pathway and the point of intervention by this compound.
Caption: RAF-MEK-ERK signaling pathway and inhibition by this compound.
Quantitative Data
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against different RAF kinases and in various cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| BRAF | 0.4[2] |
| BRAF V600E | 1.5[2] |
| CRAF | 0.4[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Mutation | Parameter | EC50 (µM) |
| Calu-6 | KRAS | pMEK Inhibition | 0.02[2] |
| Calu-6 | KRAS | pERK Inhibition | 0.1[2] |
| Calu-6 | KRAS | Proliferation | 0.95[2] |
| HCT116 | KRAS | BRAF-CRAF Dimer Stabilization | 0.8[2] |
Detailed Methodologies
This section provides detailed protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro RAF Kinase Assay
This protocol describes a biochemical assay to determine the in vitro potency of this compound against RAF kinases.
1. Reagents and Materials:
-
Recombinant human BRAF, BRAF V600E, or CRAF enzyme
-
Kinase-dead MEK1 (K97R) substrate[2]
-
ATP
-
This compound (or other test compounds)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)[2]
-
Quench solution (50 mM Tris-HCl pH 7.5, 50 mM EDTA)[2]
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the RAF enzyme (e.g., 10 pM CRAF Y340E/Y341E) and the MEK1 substrate (e.g., 10 nM) in kinase reaction buffer to each well.[2]
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 3 µM) in kinase reaction buffer to each well.[2]
-
Incubate the plate at room temperature for 40 minutes.[2]
-
Stop the reaction by adding 5 µL of the quench solution.[2]
-
Determine the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a four-parameter logistic equation.
Western Blot Analysis of pMEK and pERK
This protocol outlines the procedure for measuring the phosphorylation levels of MEK and ERK in cancer cells treated with this compound.
1. Reagents and Materials:
-
Cancer cell lines (e.g., Calu-6, HCT116)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-2 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of pMEK and pERK to their respective total protein levels. GAPDH can be used as a loading control.
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
2. Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the plate for 5 days.[6]
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the EC50 value using a four-parameter logistic equation.
The following diagram illustrates a typical experimental workflow for determining the cellular potency of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
RAF709: A Pan-RAF Inhibitor Targeting RAS/RAF-Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RAF709 is a potent and selective, next-generation pan-RAF inhibitor demonstrating a distinct mechanism of action compared to earlier RAF inhibitors. It effectively targets cancers driven by BRAF, NRAS, or KRAS mutations by inhibiting both RAF monomers and dimers, a critical feature for overcoming the paradoxical activation of the MAPK pathway often observed with first-generation RAF inhibitors. This document provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing critical signaling pathways and workflows.
Core Mechanism of Action
This compound is an ATP-competitive type 2 kinase inhibitor that potently and selectively targets ARAF, BRAF, and CRAF kinases.[1] A key characteristic of this compound is its ability to inhibit both RAF monomers and dimers with equal activity.[2][3] This is a significant advantage over earlier RAF inhibitors like vemurafenib, which primarily target BRAF monomers and can lead to paradoxical pathway activation in RAS-mutant cells by promoting the formation of active RAF dimers.[4][5] By effectively inhibiting RAF dimers, this compound circumvents this resistance mechanism and demonstrates efficacy in tumor models with BRAF, NRAS, or KRAS mutations.[2][3]
The binding of this compound stabilizes BRAF-CRAF dimers, but in an inhibited state, preventing downstream signaling.[5][6] This leads to a dose-dependent inhibition of MEK and ERK phosphorylation, ultimately suppressing the MAPK signaling cascade and inhibiting tumor cell proliferation.[5][6]
Quantitative Efficacy and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| BRAF | 0.3 - 0.4[6][7] |
| BRAFV600E | 0.3 - 1.5[6] |
| CRAF | 0.4 - 1.5[6][7] |
Table 2: Cellular Activity of this compound in Calu-6 (KRAS mutant) Cells
| Parameter | EC50 (µM) |
| pMEK Inhibition | 0.02[6][7] |
| pERK Inhibition | 0.1[6][7] |
| Inhibition of Proliferation | 0.95[6][7] |
| BRAF-CRAF Dimer Stabilization | 0.8[6][7] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Binding at 1 µM |
| BRAF | >99[6] |
| BRAFV600E | >99[6] |
| CRAF | >99[6] |
| DDR1 | >99[6] |
| DDR2 | 86[6] |
| FRK | 92[6] |
| PDGFRb | 96[6] |
Signaling Pathway Inhibition
This compound effectively suppresses the RAS-RAF-MEK-ERK signaling pathway, a critical cascade for cell proliferation, differentiation, and survival that is frequently hyperactivated in cancer.
Caption: this compound inhibits the MAPK signaling pathway by targeting RAF dimers.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BRAF and CRAF kinases.
Protocol:
-
Reagents: Recombinant human BRAF and CRAF enzymes, kinase-dead MEK1 protein substrate, ATP, and this compound.
-
Procedure: The kinase reaction is performed in a buffer containing the respective RAF kinase, kinase-dead MEK1, and ATP.
-
This compound is added in a series of dilutions to determine the dose-response relationship.
-
The reaction is incubated to allow for MEK1 phosphorylation by the RAF kinase.
-
The level of phosphorylated MEK1 is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA or Western blot).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
Cellular Phosphorylation Assays
Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of MEK and ERK phosphorylation in a cellular context.
Protocol:
-
Cell Line: Calu-6 cells, which harbor a KRAS mutation.[6]
-
Procedure: Calu-6 cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 2 hours).[4]
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) are measured by Western blot analysis using specific antibodies.[4]
-
EC50 values are determined by quantifying the band intensities and fitting the data to a dose-response curve.[6][7]
Cell Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Lines: A panel of human cancer cell lines with different BRAF or RAS mutation statuses.[4]
-
Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound or a vehicle control (DMSO).[4]
-
The cells are incubated for an extended period (e.g., 5 days) to allow for cell proliferation.[4]
-
Cell viability is measured using a standard method such as a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
The half-maximal inhibitory concentration (IC50) for growth inhibition is calculated from the dose-response curves.[8]
Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice).[2]
-
Tumor Implantation: Human cancer cell lines (e.g., Calu-6) or patient-derived tumor fragments are implanted subcutaneously into the mice.[2][3]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at different dose levels.[7]
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. Animal body weight is also monitored as an indicator of toxicity.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of pERK and other biomarkers to confirm target engagement.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel RAF inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of RAF inhibitors, offering a promising therapeutic strategy for cancers with RAS and BRAF mutations. Its unique ability to inhibit both RAF monomers and dimers addresses a key mechanism of resistance to first-generation inhibitors. The preclinical data strongly support its continued investigation in clinical trials, both as a monotherapy and in combination with other targeted agents, such as MEK inhibitors, to achieve more profound and durable responses in patients with RAS/RAF-driven malignancies.[1]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
RAF709: A Technical Guide to a Pan-RAF Inhibitor for RAS/RAF-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAF709 is a potent and highly selective, ATP-competitive pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers driven by BRAF and RAS mutations. Unlike first-generation RAF inhibitors that primarily target BRAF monomers and can lead to paradoxical pathway activation in wild-type BRAF cells, this compound effectively inhibits both RAF monomers and dimers. This attribute allows it to suppress the MAPK signaling pathway in tumors with various RAS mutations (KRAS, NRAS) and BRAF alterations, with minimal paradoxical activation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization.
Introduction to this compound and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations in RAS or RAF genes is a common driver of tumorigenesis in a significant portion of human cancers.[1][2] While BRAFV600E mutations are a key target in melanoma, mutations in RAS genes are prevalent across a wider range of cancers, including pancreatic, colorectal, and lung cancers.[1][3]
First-generation RAF inhibitors, such as vemurafenib (B611658) and dabrafenib, have shown remarkable efficacy in BRAFV600E-mutant melanomas.[4][5] However, their effectiveness is limited by both intrinsic and acquired resistance, often mediated by the paradoxical activation of the MAPK pathway through RAF dimerization in cells with wild-type BRAF.[4][6][7] This has driven the development of next-generation pan-RAF inhibitors like this compound, which are designed to overcome this limitation by potently inhibiting both monomeric and dimeric forms of RAF kinases.[6][8]
Mechanism of Action of this compound
This compound is a type 2 ATP-competitive inhibitor that potently and selectively targets all three RAF isoforms: ARAF, BRAF, and CRAF.[9] A key characteristic of this compound is its equal potency against both RAF monomers and dimers, a feature that distinguishes it from earlier RAF inhibitors.[6][8] This allows this compound to effectively suppress MAPK signaling in cancer cells with either BRAFV600 alterations or mutations in NRAS and KRAS, while exhibiting minimal paradoxical activation in wild-type BRAF contexts.[8][10]
Biochemical assays have demonstrated that this compound treatment can induce the formation of BRAF-CRAF heterodimers; however, it effectively inhibits the kinase activity of these dimers, leading to a downstream reduction in MEK and ERK phosphorylation.[11] This dual action of inhibiting both monomeric and dimeric RAF provides a broader therapeutic window for treating RAS-mutant cancers.[8][12]
Quantitative Preclinical Data
The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | BRAF | IC50 | 0.3 - 1.5 nM | [11] |
| BRAFV600E | IC50 | 1 nM | [11] | |
| CRAF | IC50 | 0.4 nM | [11] | |
| Cellular Assay (Calu-6) | pMEK Inhibition | EC50 | 0.02 µM | [11] |
| pERK Inhibition | EC50 | 0.1 µM | [11] | |
| Proliferation Inhibition | EC50 | 0.95 µM | [11] | |
| BRAF-CRAF Dimer Stabilization | EC50 | 0.8 µM | [11] |
Table 2: Kinase Selectivity of this compound
| Kinase | % On-Target Binding at 1 µM | Reference |
| BRAF | >99% | [11] |
| BRAFV600E | >99% | [11] |
| CRAF | >99% | [11] |
| DDR1 | >99% | [11] |
| DDR2 | 86% | [11] |
| FRK | 92% | [11] |
| PDGFRb | 96% | [11] |
Table 3: In Vivo Efficacy of this compound in a KRAS-Mutant Xenograft Model (Calu-6)
| Dose | Outcome | Reference |
| 10 mg/kg | Sub-efficacious (%T/C = 92%) | [13] |
| 30 mg/kg | Measurable antitumor activity (%T/C = 46%) | [13] |
| 200 mg/kg | Mean tumor regression of 92% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.
In Vitro RAF Kinase Assay
This assay determines the direct inhibitory activity of this compound against RAF isoforms.
Materials:
-
Recombinant RAF kinases (BRAF, CRAF, BRAFV600E)
-
Kinase-dead MEK1 (K97R) protein substrate
-
ATP
-
This compound
-
Assay Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Quench Solution: 50 mM Tris pH 7.5, 50 mM EDTA
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 10 pM of CRAF Y340E/Y341E.[11]
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add 10 nM of kinase-dead MEK1 substrate and 3 µM of ATP to initiate the reaction.[11]
-
Incubate the plate at room temperature for 40 minutes.[11]
-
Stop the reaction by adding the quench solution.[11]
-
Quantify the amount of phosphorylated MEK1 using an appropriate detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-ERK Assay
This assay measures the ability of this compound to inhibit the MAPK pathway in a cellular context.
Materials:
-
Cancer cell lines (e.g., Calu-6 with KRAS mutation)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies: anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for 2 hours.[14]
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Perform Western blot analysis to detect the levels of phosphorylated and total MEK and ERK.[14]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Calculate EC50 values from the dose-response curves.
Cell Proliferation Assay
This assay assesses the impact of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines with BRAF or RAS mutations
-
This compound
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
-
Multi-well plates
Procedure:
-
Seed cells at an appropriate density in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate the cells for 5 days.[14]
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Plot the percentage of growth inhibition against the drug concentration and determine the IC50 values.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., Calu-6)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~140 mm³).[15]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired doses and schedule (e.g., twice daily).[15]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (%T/C) or tumor regression.
Combination Therapies and Future Directions
Given the complexity of cancer signaling networks, combination therapies are a promising strategy to enhance efficacy and overcome resistance. The combination of pan-RAF inhibitors like this compound with MEK inhibitors has shown enhanced anti-tumor activity in preclinical models.[5][9] This approach can lead to a more profound and durable suppression of the MAPK pathway.[5] Additionally, combining RAF inhibitors with immunotherapy is an area of active investigation, with the potential to engage the immune system in the anti-tumor response.[3]
Future research will likely focus on identifying optimal combination strategies, exploring biomarkers of response and resistance to this compound, and evaluating its efficacy in a broader range of RAS-mutant tumors. Clinical trials are underway to evaluate the safety and efficacy of next-generation RAF inhibitors in patients with various solid tumors.[16]
Conclusion
This compound represents a significant advancement in the development of targeted therapies for RAS/RAF-driven cancers. Its ability to potently and selectively inhibit both RAF monomers and dimers allows it to overcome the limitations of earlier RAF inhibitors, particularly in the context of RAS-mutant tumors. The comprehensive preclinical data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The continued investigation of this compound, both as a monotherapy and in combination with other agents, holds the potential to improve outcomes for patients with these challenging malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. NRAS mutant melanoma: an overview for the clinician for melanoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uclahealth.org [uclahealth.org]
- 4. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Semantic Scholar [semanticscholar.org]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Broad Institute [broadinstitute.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. verastem.com [verastem.com]
RAF709: A Technical Guide to a Dimer-Busting Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAF709 is a potent and selective, ATP-competitive pan-RAF inhibitor that has demonstrated a distinct mechanism of action by effectively targeting both RAF monomers and dimers.[1][2][3] This attribute allows it to overcome a key resistance mechanism to first-generation RAF inhibitors, which can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting RAF dimerization.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Targeting the RAF Dimer
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Hyperactivation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of oncogenesis. RAF kinases (ARAF, BRAF, CRAF) function as key mediators in this cascade. While BRAF V600E mutants are constitutively active as monomers, wild-type RAF and other BRAF mutants often require dimerization for their activation.[3]
First-generation BRAF inhibitors, such as vemurafenib, are effective against BRAF V600E monomers but can induce the formation of BRAF-CRAF dimers, leading to the paradoxical activation of the MEK-ERK pathway in BRAF wild-type cells.[3] This phenomenon not only limits their therapeutic window but can also contribute to acquired resistance.
This compound was developed to address this limitation. It equipotently inhibits both BRAF and CRAF kinases, thereby preventing the transactivation of the unbound protomer within a dimer.[1] This leads to the suppression of MAPK signaling in tumor cells harboring not only BRAF mutations but also RAS mutations, which rely on RAF dimerization for downstream signaling.[1][2]
Below is a diagram illustrating the RAF signaling pathway and the mechanism of action of this compound.
References
RAF709: A Comprehensive Biochemical Profile
For Researchers, Scientists, and Drug Development Professionals
RAF709 is a potent and highly selective, next-generation RAF kinase inhibitor demonstrating significant promise in the targeted therapy of cancers driven by mutations in the RAS and BRAF genes. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its mechanism of action, enzymatic and cellular potency, kinase selectivity, and its impact on the MAPK signaling pathway.
Mechanism of Action
This compound is a Type II, ATP-competitive inhibitor of RAF kinases.[1] Unlike first-generation RAF inhibitors that primarily target the monomeric form of BRAF V600E, this compound is distinguished by its equipotent inhibition of both RAF monomers and dimers.[2][3][4][5] This characteristic is crucial for its efficacy in tumors with RAS mutations, where RAF proteins signal as dimers. By binding to the ATP pocket of the kinase domain, this compound stabilizes an inactive conformation of the RAF protein, thereby preventing the phosphorylation of its downstream substrate, MEK.[2][6] This leads to the suppression of the entire MAPK signaling cascade (RAS-RAF-MEK-ERK), which is a critical pathway for cell proliferation and survival.[1][6] A key feature of this compound is its minimal paradoxical activation of the MAPK pathway in wild-type BRAF cells, a common liability of earlier RAF inhibitors that can lead to secondary malignancies.[2][3][4][5][7]
Quantitative Biochemical Data
The following tables summarize the key quantitative data characterizing the biochemical and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Potency
| Target | IC50 (nM) |
| BRAF | 0.4[7][8] |
| CRAF | 0.4[7], 0.5[8] |
| BRAF V600E | 0.3 - 1.5[7] |
Table 2: Cellular Activity
| Cell Line | Parameter | EC50 (µM) |
| Calu-6 (KRAS mutant) | pMEK Inhibition | 0.02[7][8] |
| Calu-6 (KRAS mutant) | pERK Inhibition | 0.1[7][8] |
| Calu-6 (KRAS mutant) | Proliferation Inhibition | 0.95[7][8] |
| HCT116 | BRAF-CRAF Dimer Stabilization | 0.8[7][8] |
Table 3: Kinase Selectivity Profile
Data from a KinomeScan panel of 456 kinases at a 1 µM concentration of this compound.[7]
| Kinase | % On-Target Binding |
| BRAF | >99%[7] |
| BRAF V600E | >99%[7] |
| CRAF | >99%[7] |
| DDR1 | >99%[7] |
| PDGFRb | 96%[7] |
| FRK | 92%[7] |
| DDR2 | 86%[7] |
Experimental Protocols
CRAF Kinase Assay
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against the CRAF kinase.[7]
-
Reaction Components:
-
Enzyme: 10 pM CRAF Y340E/Y341E (a constitutively active mutant).
-
Substrate: 10 nM kinase-dead MEK1 (K97R mutation).
-
ATP: 3 µM.
-
Reaction Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Test Compound: this compound at varying concentrations.
-
-
Procedure:
-
The reaction is carried out in a 10 µL volume in a white 384-shallow-well plate.
-
Components are incubated at room temperature for 40 minutes.
-
The reaction is terminated by the addition of 5 µL of a quench solution containing 50 mM Tris pH 7.5 and 50 mM EDTA.
-
-
Data Analysis:
-
The amount of phosphorylated MEK1 is quantified, and IC50 values are calculated from the dose-response curve of this compound.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway by targeting BRAF and CRAF.
Experimental Workflow
Caption: Workflow for the in vitro CRAF kinase inhibition assay.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutan… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
RAF709: A Pan-RAF Inhibitor Targeting RAS-Mutant Cancers - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The RAS family of oncogenes represents one of the most frequently mutated gene families in human cancers, yet remains a challenging target for therapeutic intervention. The downstream RAF-MEK-ERK signaling cascade, a critical effector pathway of RAS, has therefore emerged as a key area of focus for drug development. RAF709 is a potent and selective, ATP-competitive pan-RAF inhibitor that has demonstrated significant preclinical activity in tumor models driven by RAS or BRAF mutations. Unlike first-generation RAF inhibitors that target RAF monomers and can lead to paradoxical pathway activation in RAS-mutant contexts, this compound effectively inhibits both RAF monomers and dimers. This unique mechanism of action allows for the suppression of MAPK signaling in RAS-mutant cancer cells with minimal paradoxical activation. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of this compound, intended to serve as a resource for researchers in the field of oncology and drug development.
Mechanism of Action
This compound is a next-generation RAF inhibitor designed to overcome the limitations of earlier RAF inhibitors in the context of RAS-mutated cancers.[1][2] Its primary mechanism of action is the potent and selective inhibition of all three RAF kinase isoforms (ARAF, BRAF, and CRAF).[3] Crucially, this compound is equally effective against both monomeric and dimeric forms of the RAF kinases.[1][2] In RAS-mutant cancers, RAS activation leads to the formation of RAF homo- and heterodimers, which is a key mechanism of MAPK pathway activation.[4] First-generation RAF inhibitors, such as vemurafenib, are effective against BRAF V600E monomers but can promote the dimerization and activation of wild-type RAF isoforms in the presence of activated RAS, leading to a paradoxical activation of the ERK signaling pathway.[4][5] this compound, by inhibiting these RAF dimers, effectively abrogates this paradoxical activation and suppresses downstream signaling through MEK and ERK.[1][6]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] In RAS-mutant cancers, constitutively active RAS proteins lead to the dimerization and activation of RAF kinases, which in turn phosphorylate and activate MEK1/2.[4] MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and survival.[7] this compound intervenes at the level of RAF, preventing the phosphorylation of MEK and subsequent downstream signaling.
This compound inhibits the RAF dimer, blocking downstream signaling in the MAPK pathway.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent inhibitory activity against RAF kinases in biochemical assays and has shown significant anti-proliferative effects in various cancer cell lines harboring RAS or BRAF mutations.
| Target | IC50 (nM) | Reference |
| BRAF | 0.4 | [6] |
| CRAF | 0.4 | [6] |
| BRAF V600E | 0.3 - 1.5 | [6] |
| Parameter | EC50 (µM) | Reference |
| pMEK Inhibition | 0.02 | [6] |
| pERK Inhibition | 0.1 | [6] |
| Proliferation Inhibition | 0.95 | [6] |
In Vivo Efficacy
Preclinical studies in xenograft models have shown that this compound is well-tolerated and exhibits dose-dependent anti-tumor activity in models with KRAS mutations.[3][6]
| Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Calu-6 (KRAS G61K) | 10 | Sub-efficacious | [9] |
| Calu-6 (KRAS G61K) | 30 | 46 | [9] |
| Calu-6 (KRAS G61K) | 200 | 92 (regression) | [9] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, demonstrating that this compound has moderate to high clearance and acceptable oral bioavailability.
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Plasma Stability (% remaining after 3h) | Reference |
| Mouse | 35 | 68 | 98 | 82 | [6] |
| Rat | 50 | 24 | 98 | 85 | [6] |
| Dog | 14 | 48 | 98 | 95 | [6] |
| Human | - | - | 98 | 101 | [6] |
Experimental Protocols
CRAF Kinase Assay
This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of this compound against CRAF.
Workflow for the in vitro CRAF kinase assay.
Protocol Details:
-
Reagents:
-
Procedure:
-
The assay is performed in a 10 µL reaction volume in a 384-well plate.[6]
-
Add 10 nM kinase-dead MEK1 substrate, 3 µM ATP, and 10 pM CRAF Y340E/Y341E enzyme to each well.[6]
-
Add this compound at various concentrations.
-
Incubate at room temperature for 40 minutes.[6]
-
Stop the reaction by adding 5 µL of a quench solution containing 50 mM EDTA.[6]
-
Determine kinase activity using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®).[9]
-
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Protocol Details:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.[6]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).[9]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blot Analysis for pMEK and pERK
This protocol details the procedure for analyzing the phosphorylation status of MEK and ERK in response to this compound treatment.
Protocol Details:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).[10]
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against pMEK, total MEK, pERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OUH - Protocols [ous-research.no]
- 3. benchchem.com [benchchem.com]
- 4. Targeting RAF dimers in RAS mutant tumors: From biology to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. toolify.ai [toolify.ai]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
RAF709: A Pan-RAF Inhibitor for BRAF-Mutant Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Resistance to first-generation BRAF inhibitors, such as vemurafenib, is a significant clinical challenge in the treatment of BRAF-mutant melanoma.[1] RAF709 has emerged as a potent, next-generation, ATP-competitive pan-RAF inhibitor, demonstrating high selectivity and efficacy against both BRAF and CRAF kinases.[1][2][3] A key feature of this compound is its equal activity against both RAF monomers and dimers, which allows it to overcome some of the resistance mechanisms that plague earlier inhibitors.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study in BRAF-mutant melanoma.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| BRAF | Biochemical | 0.4 nM | - | [2] |
| BRAFV600E | Biochemical | 0.3 - 1.5 nM | - | [2] |
| CRAF | Biochemical | 0.4 nM | - | [2] |
| pMEK Inhibition | Cellular | 0.02 µM | Calu-6 | [2] |
| pERK Inhibition | Cellular | 0.1 µM | Calu-6 | [2] |
| Cell Proliferation | Cellular | 0.95 µM | Calu-6 | [2] |
| BRAF-CRAF Dimer Stabilization | Cellular | 0.8 µM | - | [2] |
Table 2: Kinase Selectivity of this compound
| Kinase | % Binding at 1 µM |
| BRAF | >99% |
| BRAFV600E | >99% |
| CRAF | >99% |
| DDR1 | >99% |
| DDR2 | 86% |
| FRK | 92% |
| PDGFRb | 96% |
| [Data from a kinase panel screen of 456 kinases.][2] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Clearance | Cmax | Oral Availability | Plasma Stability (% remaining after 3h) | Plasma Protein Binding |
| Mouse | 35 mL/min/kg | 1 µM | 68% | 82% | 98% |
| Rat | 50 mL/min/kg | 0.5 µM | 24% | 85% | 98% |
| Dog | 14 mL/min/kg | 0.5 µM | 48% | 95% | 98% |
| Human | - | - | - | 101% | 98% |
| [Pharmacologically active concentrations were reached in mouse, rat, and dog.][2] |
Mechanism of Action
This compound is an ATP-competitive kinase inhibitor that potently targets both BRAF and CRAF kinases.[1][3] Unlike first-generation BRAF inhibitors that primarily target monomeric BRAFV600E, this compound is equally effective against both RAF monomers and dimers.[1][3] This is a crucial advantage as dimerization of RAF kinases is a key mechanism of acquired resistance to BRAF monomer inhibitors.[4] In cells with wild-type BRAF, first-generation inhibitors can paradoxically activate the MAPK pathway by promoting RAF dimerization.[5] this compound minimizes this paradoxical activation.[1][6] By inhibiting both BRAF and CRAF, this compound effectively shuts down the MAPK signaling cascade (RAS-RAF-MEK-ERK), leading to decreased phosphorylation of MEK and ERK, and ultimately inhibiting tumor cell proliferation.[1][2] this compound has also been shown to stabilize BRAF-CRAF dimers.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Experimental Protocols
In Vitro RAF Kinase Inhibition Assay
This protocol is a synthesized methodology based on described kinase assays.[2]
-
Reagents and Materials:
-
Recombinant human BRAF, BRAFV600E, and CRAF enzymes.
-
Kinase-dead MEK1 (K97R) protein substrate.
-
ATP.
-
This compound compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Quench Solution: 50 mM Tris-HCl (pH 7.5), 50 mM EDTA.
-
Detection Reagents: Anti-phospho-MEK1/2 (S217/S221) antibody, AlphaScreen Protein A-coated acceptor beads, and streptavidin-coated donor beads.
-
384-well plates.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be 0.5%.
-
In a 384-well plate, add the RAF kinase (e.g., 10 pM CRAF Y340E/Y341E).
-
Add the this compound dilutions to the wells and pre-incubate with the kinase for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of kinase-dead MEK1 substrate (10 nM) and ATP (3 µM). The total reaction volume should be 10 µL.
-
Incubate for 40 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Quench Solution.
-
Add 5 µL of Detection Reagents.
-
Incubate overnight at room temperature in the dark.
-
Read the plate using a plate reader compatible with AlphaScreen.
-
Calculate IC50 values by fitting the inhibition data to a four-parameter logistic equation.
-
Cell Proliferation (MTT) Assay
This protocol is a standard methodology for assessing cell viability.
-
Reagents and Materials:
-
BRAF-mutant melanoma cell line (e.g., A375).
-
Complete cell culture medium.
-
This compound compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.
-
Western Blot for pMEK and pERK
This protocol outlines the general steps for detecting phosphorylated proteins.
-
Reagents and Materials:
-
BRAF-mutant melanoma cell line.
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-pMEK1/2 (S217/S221), anti-pERK1/2 (T202/Y204), anti-total MEK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels and the loading control.
-
BRAF/CRAF Dimerization by Co-Immunoprecipitation
This protocol is for assessing the interaction between BRAF and CRAF.[2]
-
Reagents and Materials:
-
Cell line expressing BRAF and CRAF (e.g., HCT116).
-
This compound compound.
-
Lysis buffer (e.g., 20 mM Tris pH 8.0, 137 mM NaCl, 10% glycerol, 1% Igepal CA-630, 2 mM EDTA) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-BRAF or anti-CRAF for immunoprecipitation, and anti-BRAF and anti-CRAF for Western blotting.
-
Protein A/G agarose (B213101) beads.
-
Western blotting reagents as described above.
-
-
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRAF) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against BRAF and CRAF.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of RAF inhibitors for BRAF-mutant melanoma.[1][3] Its ability to potently inhibit both monomeric and dimeric forms of BRAF and CRAF kinases provides a strong rationale for its efficacy in treatment-naive patients and those who have developed resistance to first-generation BRAF inhibitors.[1][3] The preclinical data demonstrate promising anti-tumor activity and favorable pharmacokinetic properties.[1][2] The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar pan-RAF inhibitors. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with BRAF-mutant melanoma.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies | EMBO Molecular Medicine [link.springer.com]
- 3. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
RAF709 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of RAF709, a potent and selective inhibitor of RAF kinases. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to understand and further investigate the therapeutic potential of this compound.
Introduction
This compound is an ATP-competitive kinase inhibitor with high potency and selectivity for RAF kinases.[1] It has demonstrated a distinct mode of inhibition compared to first-generation RAF monomer inhibitors, showing equal activity against both RAF monomers and dimers.[1][2] This characteristic allows this compound to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in tumor models with not only BRAF V600 alterations but also in those driven by mutant NRAS and KRAS, with the significant advantage of minimal paradoxical activation of wild-type RAF.[1][3] Paradoxical activation, a phenomenon where some RAF inhibitors activate the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations), is a key challenge that next-generation inhibitors like this compound aim to overcome.[3]
Quantitative Selectivity Profile
The selectivity of this compound has been extensively characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary targets and a broader panel of kinases.
Table 1: Biochemical Potency of this compound against Target RAF Kinases
| Kinase Target | IC50 (nM) |
| B-RAF | 0.4 |
| C-RAF | 0.4 - 0.5 |
| BRAF V600E | 1.0 - 1.5 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in-vitro biochemical assays.[4][5][6]
Table 2: Cellular Activity of this compound in a KRAS Mutant Cell Line
| Cell Line | Downstream Target | EC50 (µM) |
| Calu-6 (KRAS mutant) | pMEK Inhibition | 0.02 |
| Calu-6 (KRAS mutant) | pERK Inhibition | 0.1 |
| Calu-6 (KRAS mutant) | Proliferation Inhibition | 0.95 |
| HCT116 | BRAF-CRAF Dimer Stabilization | 0.8 |
EC50 values represent the concentration of this compound required to achieve 50% of its maximal effect in cellular assays.[4][5]
Table 3: Off-Target Binding Profile of this compound from KINOMEscan Assay
| Off-Target Kinase | % Binding at 1 µM |
| DDR1 | >99 |
| DDR2 | 86 |
| FRK | 92 |
| PDGFRb | 96 |
Data from a KINOMEscan panel of 456 kinases, showing the most significant off-target interactions with binding >80% at a 1 µM concentration of this compound.[4]
Signaling Pathway
This compound primarily targets the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[7] In cancers driven by mutations in BRAF or RAS, this pathway is often constitutively active. This compound's ability to inhibit both monomeric and dimeric forms of RAF kinases allows it to effectively shut down this signaling cascade in a broad range of mutational contexts.
Figure 1: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments cited in the characterization of this compound.
In-Vitro CRAF Kinase Assay
This protocol outlines the methodology for determining the biochemical potency of this compound against CRAF kinase.
Materials:
-
Recombinant active CRAF Y340E/Y341E
-
Kinase-dead MEK1 (K97R) protein substrate
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Tris pH 7.5, 10 mM MgCl2, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Quench Solution: 50 mM Tris pH 7.5, 50 mM EDTA
-
384-shallow-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 10 pM of CRAF Y340E/Y341E kinase.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Add 10 nM of kinase-dead MEK1 protein substrate to each well.
-
Initiate the kinase reaction by adding 3 µM ATP to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 40 minutes.
-
Stop the reaction by adding 5 µL of quench solution to each well.
-
Measure the signal using a plate reader. The specific detection method will depend on the assay format (e.g., for ADP-Glo, luminescence is measured).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 7. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RAF709 and the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation, often driven by mutations in key components like RAS and RAF, is a hallmark of many human cancers. While first-generation RAF inhibitors have shown clinical efficacy in tumors harboring specific BRAF V600 mutations, their utility is limited by the development of resistance and the paradoxical activation of the MAPK pathway in cells with wild-type BRAF. RAF709 has emerged as a potent, second-generation, type II pan-RAF inhibitor designed to overcome these limitations. This guide provides a comprehensive technical overview of this compound, its mechanism of action within the MAPK pathway, a compilation of its preclinical data, and detailed experimental protocols for its study.
The MAPK Signaling Pathway and this compound's Mechanism of Action
The canonical MAPK pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. Upon activation by upstream signals, typically from RAS proteins, RAF kinases (ARAF, BRAF, CRAF) dimerize and phosphorylate MEK, which in turn phosphorylates ERK. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression, driving cellular proliferation.
First-generation RAF inhibitors (Type I) are effective against monomeric, active BRAF V600E mutants. However, in cells with wild-type BRAF, these inhibitors can promote the formation of RAF dimers, leading to the paradoxical activation of the downstream pathway.
This compound is a type II ATP-competitive inhibitor that binds to and stabilizes the inactive "DFG-out" conformation of RAF kinases.[1] This mode of binding allows this compound to potently inhibit both RAF monomers and dimers, making it effective in tumors driven by BRAF mutations as well as various RAS mutations.[2][3] A key characteristic of this compound is its minimal paradoxical activation of the MAPK pathway.[2]
Figure 1: MAPK Signaling Pathway and this compound Inhibition
Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors, like this compound, bind to the inactive "DFG-out" conformation. This difference in binding mode is crucial for the ability of Type II inhibitors to effectively suppress the activity of RAF dimers.
Figure 2: Type I vs. Type II RAF Inhibitor Mechanism
Preclinical Data for this compound
This compound has demonstrated potent and selective inhibition of RAF kinases in a variety of preclinical models.
Biochemical Activity
In biochemical assays, this compound potently inhibits both BRAF and CRAF with IC50 values in the low nanomolar range.
| Kinase Target | IC50 (nM) | Reference |
| BRAF | 0.4 | [4] |
| CRAF | 0.5 | [4] |
| BRAF V600E | Not explicitly stated, but potent | [5] |
Cellular Activity
In cellular assays, this compound effectively inhibits MAPK pathway signaling and cell proliferation in cancer cell lines with BRAF or RAS mutations.
| Cell Line | Mutation | Assay | EC50 (µM) | Reference |
| Calu-6 | KRAS Q61K | pMEK Inhibition | 0.02 | [4] |
| Calu-6 | KRAS Q61K | pERK Inhibition | 0.1 | [4] |
| Calu-6 | KRAS Q61K | Proliferation | 0.95 | [4] |
| HCT116 | KRAS G13D | BRAF-CRAF Dimerization | 0.8 | [4] |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in xenograft models of human cancers.
| Xenograft Model | Mutation | Dosing | Outcome | Reference |
| Calu-6 | KRAS Q61K | 10 mg/kg, qd | Sub-efficacious (%T/C = 92%) | [4] |
| Calu-6 | KRAS Q61K | 30 mg/kg, qd | Measurable antitumor activity (%T/C = 46%) | [4] |
| Calu-6 | KRAS Q61K | 200 mg/kg, qd | 92% mean tumor regression | [4] |
| PC-3 | KRAS WT | 200 mg/kg, qd | Not efficacious | [4] |
| Patient-Derived | BRAF, NRAS, or KRAS | Not specified | Elicited regression | [2] |
Kinase Selectivity
A kinome scan of 456 kinases demonstrated that this compound is highly selective for RAF kinases. At a concentration of 1 µM, the only off-target kinases with binding greater than 80% were DDR1 (>99%), DDR2 (86%), FRK (92%), and PDGFRb (96%).[5]
Experimental Protocols
RAF Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for assessing the inhibitory activity of a compound against RAF kinases in a biochemical format.
-
Reagents and Materials:
-
Recombinant human RAF kinase (BRAF, CRAF, or BRAF V600E)
-
Inactive MEK1 as substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the RAF kinase and MEK1 substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific RAF kinase.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Western Blot for pMEK and pERK
This protocol is for assessing the phosphorylation status of MEK and ERK in cells treated with RAF inhibitors.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., Calu-6)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pMEK (Ser217/221), anti-total MEK, anti-pERK (Thr202/Tyr204), anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the EC50 value.
-
Co-Immunoprecipitation for RAF Dimerization
This protocol is used to assess the effect of compounds on the formation of RAF dimers (e.g., BRAF-CRAF).[6][7][8]
-
Reagents and Materials:
-
Cells expressing the RAF proteins of interest
-
Lysis buffer (non-denaturing, e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors
-
Primary antibody against one of the RAF proteins (e.g., anti-BRAF)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies for Western blotting (e.g., anti-CRAF and anti-BRAF)
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRAF) to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for the interacting protein (e.g., CRAF) and the immunoprecipitated protein (e.g., BRAF).
-
Patient-Derived Xenograft (PDX) Model
This protocol provides a general workflow for establishing and utilizing PDX models to evaluate the efficacy of RAF inhibitors.[9][10]
Figure 3: Patient-Derived Xenograft (PDX) Study Workflow
-
Establishment:
-
Obtain fresh tumor tissue from a patient with informed consent.
-
Implant small tumor fragments subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Monitor the mice for tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to new cohorts of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in the expansion cohort reach a suitable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in an appropriate vehicle and administer it to the treatment group according to the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK) and histological examination.
-
Calculate tumor growth inhibition (TGI) or tumor regression to assess the efficacy of the treatment.
-
Conclusion
This compound represents a significant advancement in the development of RAF inhibitors, offering a promising therapeutic strategy for a broader range of cancers driven by MAPK pathway dysregulation, including those with RAS mutations. Its ability to inhibit both RAF monomers and dimers with minimal paradoxical activation addresses key limitations of earlier-generation inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other next-generation RAF inhibitors.
References
- 1. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of RAF709
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAF709 is a potent and selective, ATP-competitive kinase inhibitor that targets both monomeric and dimeric forms of RAF kinases, including BRAF, BRAF V600E, and CRAF.[1] By inhibiting the RAF-MEK-ERK signaling cascade (MAPK pathway), this compound has demonstrated significant antitumor activity in preclinical models of cancers harboring BRAF, NRAS, or KRAS mutations.[1][2] Unlike first-generation RAF inhibitors which can paradoxically activate the MAPK pathway in RAS-mutant contexts, this compound is designed to minimize this effect, offering a promising therapeutic strategy for a broader range of tumors.[1]
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical cancer models.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the RAF kinases, which are central components of the MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled tumor growth. This compound's ability to inhibit both monomeric and dimeric RAF complexes allows it to be effective in tumors with various genetic alterations that activate this cascade.[1]
Experimental Design and Protocols
A comprehensive in vivo evaluation of this compound should include studies to assess its anti-tumor efficacy, tolerability, pharmacokinetics, and pharmacodynamics. The following sections detail the protocols for these key experiments.
Anti-Tumor Efficacy in Xenograft Models
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.
Materials:
-
Cancer cell line with a known BRAF, NRAS, or KRAS mutation (e.g., Calu-6 for KRAS mutation)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Complete cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
This compound
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to achieve logarithmic growth.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (1 x 107 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound orally (gavage) at the desired dose levels (e.g., 10, 30, 100 mg/kg) once or twice daily. The control group should receive the vehicle alone.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
Pharmacokinetic (PK) Analysis
This protocol outlines the collection of samples for determining the pharmacokinetic profile of this compound.
Materials:
-
Mice (tumor-bearing or non-tumor-bearing)
-
This compound
-
Equipment for oral gavage
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Materials for plasma and tissue storage (-80°C)
Protocol:
-
Dosing: Administer a single oral dose of this compound to the mice.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Collection (Optional): At the final time point, euthanize the animals and collect tumors and other relevant tissues.
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
Pharmacodynamic (PD) Biomarker Analysis
This protocol details the assessment of target engagement and pathway inhibition in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Reagents for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-pERK, anti-ERK, anti-pMEK, anti-MEK)
-
Reagents for immunohistochemistry (IHC)
Protocol:
-
Sample Collection: At various time points after the final dose of this compound, euthanize the mice and excise the tumors.
-
Tissue Processing: For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen. For IHC, fix a portion of the tumor in formalin and embed it in paraffin.
-
Western Blotting:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against pERK, total ERK, and other relevant pathway proteins.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the level of protein phosphorylation.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumor tissue.
-
Perform antigen retrieval and stain the sections with an antibody against pERK.
-
Visualize the staining and score the intensity and percentage of positive cells.
-
Tolerability Assessment
This protocol describes the monitoring of animal well-being during the study.
Protocol:
-
Body Weight: Measure the body weight of each animal 2-3 times per week. A significant and sustained body weight loss (e.g., >15-20%) is an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity level, grooming, or food and water consumption.
-
Gross Pathology: At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a KRAS-Mutant Xenograft Model (Example Data)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | QD | 1580 ± 210 | - |
| This compound | 10 | QD | 890 ± 150 | 43.7 |
| This compound | 30 | QD | 450 ± 95 | 71.5 |
| This compound | 100 | QD | 120 ± 40 | 92.4 |
TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose, Example Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| 30 | 1250 | 2 | 15600 | 6.5 |
| 100 | 4100 | 4 | 58200 | 7.1 |
Table 3: Pharmacodynamic Modulation of pERK in Tumor Xenografts (4 hours post-dose, Example Data)
| Treatment Group | Dose (mg/kg) | pERK/Total ERK Ratio (Normalized to Vehicle) | % Inhibition of pERK |
| Vehicle | - | 1.00 | - |
| This compound | 30 | 0.35 | 65 |
| This compound | 100 | 0.12 | 88 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vivo characterization of this compound. A thorough evaluation of its efficacy, PK/PD relationship, and tolerability is essential for its continued development as a targeted therapy for cancers with MAPK pathway alterations. The use of appropriate tumor models and rigorous experimental design will be critical in elucidating the full therapeutic potential of this next-generation RAF inhibitor.
References
- 1. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RAF709 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAF709 is a potent and highly selective, ATP-competitive inhibitor of RAF kinases, demonstrating significant antitumor activity in cancer models harboring BRAF or RAS mutations.[1][2][3] Unlike first-generation RAF inhibitors that target RAF monomers, this compound is a next-generation inhibitor that effectively inhibits both RAF monomers and dimers.[2][4] This characteristic allows it to suppress the MAPK signaling pathway in tumors with various genetic alterations, including BRAF V600 mutations and RAS mutations (KRAS and NRAS), while minimizing the paradoxical activation of the pathway in wild-type cells.[2][4][5]
These application notes provide detailed protocols for the use of this compound in in vitro cancer cell line studies, guidance on data interpretation, and a summary of its activity across different genetic contexts.
Mechanism of Action and Signaling Pathway
This compound targets the RAF kinases (ARAF, BRAF, and CRAF), which are critical components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1] This pathway regulates essential cellular processes, including proliferation, survival, and differentiation.[4] In many cancers, mutations in RAS or BRAF genes lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound inhibits the kinase activity of RAF proteins, thereby blocking downstream signaling to MEK and ERK and inhibiting the proliferation of cancer cells with these mutations.[4][6]
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines, primarily depending on their underlying mutational status. The following table summarizes the in vitro activity of this compound.
| Cell Line | Cancer Type | Mutation Status | Parameter | Value | Reference |
| Calu-6 | Lung Carcinoma | KRAS Q61K | EC50 (pMEK) | 0.02 µM | [5][7] |
| Calu-6 | Lung Carcinoma | KRAS Q61K | EC50 (pERK) | 0.1 µM | [5][7] |
| Calu-6 | Lung Carcinoma | KRAS Q61K | EC50 (Proliferation) | 0.95 µM | [5][7] |
| HCT116 | Colorectal Carcinoma | KRAS G13D | - | Dose-dependent inhibition of pMEK/pERK | [5] |
| - | - | BRAF | IC50 | 0.4 nM | [7] |
| - | - | CRAF | IC50 | 0.5 nM | [7] |
| - | - | BRAF V600E | IC50 | 0.3 - 1.5 nM | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (IC50/EC50 Determination)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell proliferation (IC50) or elicits a 50% response (EC50) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Calu-6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 3-fold dilutions.
-
Include a DMSO-only control (vehicle).
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 or EC50 value.
-
Caption: Workflow for determining the in vitro efficacy of this compound.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway (e.g., pMEK, pERK).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a DMSO vehicle control for a short duration (e.g., 2 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control (GAPDH).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. This compound is for research use only and is not for human or veterinary use.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of RAF709: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of RAF709, a potent and selective inhibitor of B-RAF and C-RAF kinases. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in preclinical research and drug development.
Introduction to this compound
This compound is a highly selective, ATP-competitive kinase inhibitor with potent activity against both B-RAF and C-RAF kinases, with IC50 values of 0.4 nM and 0.5 nM, respectively.[1][2] It has demonstrated efficacy in tumor models with BRAF or RAS mutations by inhibiting the MAPK signaling pathway, specifically the phosphorylation of MEK and ERK.[3][4][5][6] Unlike first-generation RAF inhibitors, this compound shows equal activity against both RAF monomers and dimers, with minimal paradoxical activation of the pathway.[5][6][7] These properties make this compound a valuable tool for investigating RAS-RAF signaling in cancer biology and for the development of novel anticancer therapies.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H29F3N4O4 | [1][3] |
| Molecular Weight | 542.55 g/mol | [1][8] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Storage (Solid) | -20°C for up to 4 years | [3] |
| UV/Vis. (λmax) | 224, 272, 301 nm | [3] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of appropriate stock solutions for different experimental needs.
| Solvent | Solubility | Notes | Reference |
| DMSO | ~30 mg/mL to 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required. | [3][8][9] |
| Ethanol | ~10 mg/mL | Purge with an inert gas. | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas. | [3] |
| Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.33 mg/mL. Aqueous solutions are not recommended for storage for more than one day. | [3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [10] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [10] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil. | [10] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 542.55 g/mol * 1000 mg/g = 5.4255 mg
-
-
Weigh this compound. Accurately weigh out approximately 5.43 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolve the compound. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[8]
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[10]
Preparation of a Working Solution for in vivo Animal Studies
This protocol provides a general method for preparing an this compound formulation suitable for oral administration in animal models. It is recommended to prepare this solution fresh on the day of use.[10]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Calibrated pipettes
Procedure (for 1 mL of a ≥ 2.5 mg/mL working solution):
-
Prepare the vehicle components. The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add DMSO stock. In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Add PEG300. Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80. Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add Saline. Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Use immediately. This formulation should be used immediately after preparation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[10]
Visualizations
This compound Signaling Pathway
This compound inhibits the RAS-RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation and survival.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 8. This compound | Raf | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
RAF709 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAF709 is a potent and highly selective ATP-competitive kinase inhibitor targeting RAF kinases, particularly B-RAF and C-RAF, with IC50 values of 0.4 nM and 0.5 nM, respectively.[1] It operates distinctly from previous generations of RAF inhibitors by effectively inhibiting both RAF monomers and dimers.[2][3] This characteristic allows this compound to inhibit the MAPK signaling pathway in tumors with BRAF V600 mutations as well as those driven by mutant RAS (NRAS or KRAS), while causing minimal paradoxical activation of wild-type RAF.[2][4] These properties make this compound a valuable tool for investigating RAS/RAF signaling and a promising candidate for cancer therapy in tumors with BRAF or RAS mutations.[2][3]
Mechanism of Action: The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] Dysregulation of this pathway, often due to mutations in RAS or RAF genes, is a common driver of oncogenesis.[5][6] this compound exerts its therapeutic effect by inhibiting the RAF kinases, which are central components of this pathway. Upon activation by upstream signals, such as growth factors that activate RAS proteins, RAF kinases phosphorylate and activate MEK1 and MEK2.[5] These, in turn, phosphorylate and activate ERK1 and ERK2, which then translocate to the nucleus to regulate gene expression. By inhibiting B-RAF and C-RAF, this compound effectively blocks this signaling cascade, leading to decreased phosphorylation of MEK and ERK and subsequent inhibition of tumor cell proliferation.[1]
Solubility of this compound
This compound is supplied as a crystalline solid and exhibits solubility in various organic solvents.[1] It is sparingly soluble in aqueous buffers.[1] For optimal results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be further diluted in aqueous media for experimental use.
| Solvent | Concentration | Reference |
| DMSO | ~100 mg/mL (184.31 mM) | [7] |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.61 mM) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.61 mM) | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.61 mM) | [8] |
Note: The use of fresh, high-quality solvents is crucial. Moisture-absorbing DMSO can reduce the solubility of the compound.[7]
Protocols
Preparation of Stock Solutions
Materials:
-
This compound crystalline solid
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (Molecular Weight: 542.6 g/mol ). For example, to a 5 mg vial, add 921.5 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[8]
Protocol for a Cell-Based Proliferation Assay
This protocol outlines a general workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Calu-6 for RAS mutant)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[7]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with DMSO-only as a vehicle control.
-
Incubation: Incubate the plate for a duration appropriate for the cell line, typically 72 hours.
-
Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Safety Precautions
This compound should be considered hazardous until more information is available. Handle with care, and avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Wash hands thoroughly after handling. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 5. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RAF709 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAF709 is a potent and selective, next-generation RAF kinase inhibitor demonstrating a distinct mechanism of action by targeting both RAF monomers and dimers. This characteristic allows it to effectively inhibit the MAPK/ERK signaling pathway in tumors harboring BRAF, NRAS, or KRAS mutations, with minimal paradoxical activation.[1][2][3] Preclinical studies utilizing xenograft models are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound. These application notes provide detailed protocols for the administration of this compound in xenograft models, focusing on the widely used Calu-6 cell line-derived xenograft (CDX) model and principles applicable to patient-derived xenograft (PDX) models.
Data Presentation: In Vivo Efficacy of this compound
The antitumor activity of this compound has been demonstrated in various preclinical xenograft models. The following tables summarize the quantitative data on tumor growth inhibition.
Table 1: Efficacy of this compound in Calu-6 (KRAS mutant) Cell Line-Derived Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |
| 10 | Daily | Sub-efficacious | [1] |
| 30 | Daily | Measurable antitumor activity | [1] |
| 200 | Daily | Significant tumor regression | [1][2] |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
While specific quantitative data for individual PDX models are not extensively published in a consolidated format, studies consistently report that this compound elicits significant tumor regression in PDX models with BRAF, NRAS, or KRAS mutations.[1][3][4] The efficacy is observed to be selective for tumors with these mutations compared to wild-type models.[1][3]
Signaling Pathway
This compound targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation, survival, and differentiation. In cancer, mutations in RAS or BRAF genes lead to constitutive activation of this pathway, driving tumor growth. This compound's inhibition of both monomeric and dimeric forms of RAF kinases effectively blocks downstream signaling to MEK and ERK.
Experimental Protocols
Protocol 1: Establishment of a Calu-6 Cell Line-Derived Xenograft (CDX) Model
Materials:
-
Calu-6 human lung carcinoma cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture Calu-6 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with culture medium, centrifuge the cells, and resuspend the pellet in sterile PBS or serum-free medium.
-
Cell Viability and Counting: Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.
-
Preparation of Cell Suspension for Injection: Resuspend the required number of cells in a 1:1 mixture of cold PBS and Matrigel®. A typical injection volume is 100-200 µL containing 5 x 10^6 to 10 x 10^6 cells. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor appearance. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound and Efficacy Assessment
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Balance for weighing mice
-
Calipers
Procedure:
-
This compound Formulation: Prepare the dosing solution of this compound in the appropriate vehicle. The formulation should be prepared fresh daily unless stability data indicates otherwise. Ensure the solution is homogenous.
-
Dosing: Administer this compound to the treatment group via oral gavage at the desired dose and schedule (e.g., daily). The control group should receive an equivalent volume of the vehicle.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).
-
Experimental Workflow Diagram
References
- 1. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Table S3 from Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
Application Notes and Protocols: Assessing RAF709 Efficacy in 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as a more physiologically relevant in vitro system for evaluating the efficacy of anti-cancer therapeutics compared to traditional 2D cell cultures. Spheroids better mimic the tumor microenvironment, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers, which can significantly influence therapeutic responses.
RAF709 is a potent and selective, next-generation pan-RAF inhibitor that targets both RAF monomers and dimers. This dual mechanism allows it to be effective in tumors harboring not only BRAF mutations but also RAS mutations, which are prevalent in many difficult-to-treat cancers. Assessing the efficacy of this compound in 3D spheroid models provides a more predictive understanding of its potential clinical utility.
These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroids, covering spheroid formation, viability and apoptosis assays, and data analysis.
Signaling Pathway of this compound
This compound acts as an ATP-competitive inhibitor of ARAF, BRAF, and CRAF kinases, key components of the MAPK/ERK signaling pathway. In cancer cells with activating mutations in BRAF or upstream activators like RAS, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inhibiting both monomeric and dimeric forms of RAF kinases, this compound effectively blocks downstream signaling to MEK and ERK, thereby inhibiting tumor growth.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in 3D spheroids.
Data Presentation
Note: As of the last update, specific quantitative data for this compound in 3D spheroid models is not publicly available. The following tables present representative data from a similar next-generation pan-RAF inhibitor, Belvarafenib, to illustrate the expected outcomes. This data should be used for illustrative purposes only.
Table 1: Spheroid Growth Inhibition by a Pan-RAF Inhibitor
| Cell Line (Mutation) | Spheroid Diameter (µm) - Day 7 (Vehicle Control) | Spheroid Diameter (µm) - Day 7 (1 µM Belvarafenib) | % Growth Inhibition |
| HCT116 (KRAS G13D) | 650 ± 35 | 420 ± 28 | 35.4% |
| SW480 (KRAS G12V) | 710 ± 42 | 510 ± 31 | 28.2% |
| A549 (KRAS G12S) | 580 ± 30 | 450 ± 25 | 22.4% |
Table 2: Viability of 3D Spheroids Treated with a Pan-RAF Inhibitor
| Cell Line (Mutation) | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Spheroids | Fold Change (3D/2D) |
| HCT116 (KRAS G13D) | 0.8 | 2.5 | 3.1 |
| SW480 (KRAS G12V) | 1.2 | 4.8 | 4.0 |
| A549 (KRAS G12S) | 1.5 | 6.2 | 4.1 |
Table 3: Apoptosis Induction in 3D Spheroids by a Pan-RAF Inhibitor
| Cell Line (Mutation) | Treatment (24h) | Caspase 3/7 Activity (Fold Change vs. Vehicle) |
| HCT116 (KRAS G13D) | 5 µM Belvarafenib | 4.2 ± 0.5 |
| SW480 (KRAS G12V) | 5 µM Belvarafenib | 3.5 ± 0.4 |
| A549 (KRAS G12S) | 5 µM Belvarafenib | 2.8 ± 0.3 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Method)
Materials:
-
Cancer cell lines (e.g., HCT116, SW480 for colorectal cancer; A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically compact and ready for treatment within 3-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted this compound working solutions
Procedure:
-
Prepare a series of this compound dilutions in complete medium. A typical dose-response range for a potent RAF inhibitor would be from 0.01 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove 100 µL of the medium from each well of the spheroid plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same DMSO concentration) to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours for viability assays, 24-48 hours for apoptosis assays).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 4: Spheroid Apoptosis Assay (Caspase-Glo® 3/7)
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing a spheroid.
-
Mix the contents by gentle tapping or placing the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control spheroids.
Protocol 5: Spheroid Size Measurement (Imaging)
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire brightfield images of the spheroids at specified time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Use image analysis software to measure the area or the major and minor axes of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot the spheroid growth curves over time for each treatment condition.
-
Calculate the percentage of growth inhibition at the final time point compared to the vehicle control.
Conclusion
The use of 3D spheroid models provides a more stringent and predictive platform for the preclinical evaluation of novel anticancer agents like this compound. The protocols outlined in these application notes offer a comprehensive framework for assessing the impact of this compound on spheroid growth, viability, and apoptosis. The representative data for a similar pan-RAF inhibitor highlights the expected outcomes and underscores the importance of evaluating drug efficacy in these more complex in vitro systems. Such studies are crucial for understanding the therapeutic potential of this compound and for guiding its further clinical development.
Application Notes and Protocols for RAF709 Combination Therapy with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS and RAF genes, is a hallmark of many cancers. While targeted inhibitors of BRAF and MEK have revolutionized treatment for BRAF-mutant melanomas, resistance often emerges through reactivation of the MAPK pathway.
RAF709 is a next-generation, potent, and selective pan-RAF inhibitor that targets both RAF monomers and dimers.[1][2] Unlike first-generation BRAF inhibitors, which can paradoxically activate the MAPK pathway in wild-type BRAF cells, this compound is designed to minimize this effect.[1][2] Combining this compound with a MEK inhibitor offers a dual-point blockade of the MAPK cascade, a strategy aimed at achieving more profound and durable inhibition of oncogenic signaling and overcoming resistance. Preclinical evidence suggests that combining a pan-RAF inhibitor with a MEK inhibitor can lead to synergistic antitumor effects in various cancer models, particularly those with RAS or non-V600 BRAF mutations.[3][4]
These application notes provide an overview of the preclinical evaluation of this compound in combination with MEK inhibitors, including quantitative data from representative pan-RAF/MEK inhibitor combination studies, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in combination with MEK inhibitors in the public domain, the following tables present representative data from preclinical studies of other potent pan-RAF inhibitors combined with MEK inhibitors. This data illustrates the synergistic effects and enhanced anti-proliferative activity expected from a this compound-MEK inhibitor combination.
Table 1: In Vitro Anti-proliferative Activity of a Pan-RAF Inhibitor (Belvarafenib) and a MEK Inhibitor (Cobimetinib) in Melanoma Cell Lines [5]
| Cell Line | Genotype | Belvarafenib IC50 (μM) | Cobimetinib IC50 (μM) | Combination Bliss Score* |
| SK-MEL-2 | NRAS Q61R | ~1.0 | ~0.1 | >0.2 (Synergy) |
| A375 | BRAF V600E | ~0.1 | ~0.01 | ~0.1 (Additive) |
| Malme-3M | BRAF V600E | ~0.1 | ~0.01 | ~0.1 (Additive) |
| IPC-298 | NRAS Q61L | ~1.0 | ~1.0 | >0.2 (Synergy) |
*Bliss score is a measure of synergy, where scores greater than 0 indicate a greater-than-additive effect.
Table 2: In Vivo Tumor Growth Inhibition with Pan-RAF and MEK Inhibitor Combination
| Xenograft Model | Genotype | Treatment Group | Tumor Growth Inhibition (%) |
| BRAF K601E Colon PDX | BRAF K601E | RAF Inhibitor (Encorafenib) | Slowed tumor growth |
| ERK Inhibitor | Tumor growth arrest | ||
| RAFi + ERKi Combination | Tumor regression | ||
| KRAS G12V Colon | KRAS G12V | MEK Inhibitor (Binimetinib) | Moderate inhibition |
| RAFi (Encorafenib) + MEKi (Binimetinib) | More profound pathway inhibition |
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway and Points of Inhibition
Caption: The MAPK signaling cascade with inhibition points for this compound and a MEK inhibitor.
Experimental Workflow for In Vitro Synergy Analysis
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma [escholarship.org]
- 4. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of pERK Inhibition by RAF709 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a pivotal cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver in many human cancers.[2][3] RAF709 is a potent and highly selective ATP-competitive kinase inhibitor that targets RAF kinase monomers and dimers.[4][5] This dual activity allows this compound to inhibit MAPK signaling in tumors with BRAF V600 mutations as well as those driven by mutant RAS, with the benefit of minimal paradoxical activation of wild-type RAF.[4][5] A key biomarker for assessing the efficacy of RAF inhibitors is the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway.[2] This document provides a comprehensive protocol for performing a Western blot to measure the inhibition of ERK phosphorylation in cancer cell lines following treatment with this compound.
Data Presentation
The following table presents representative quantitative data from a Western blot analysis of phosphorylated ERK (pERK) and total ERK levels in a cancer cell line (e.g., a line with a BRAF or RAS mutation) treated with a vehicle control (DMSO) and increasing concentrations of this compound. The data is expressed as the ratio of pERK to total ERK, normalized to the vehicle control. This data illustrates the expected dose-dependent decrease in pERK levels upon this compound treatment.
| Treatment Group | Concentration (nM) | pERK/Total ERK Ratio (Normalized) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.10 |
| This compound | 10 | 0.72 | ± 0.08 |
| This compound | 50 | 0.45 | ± 0.06 |
| This compound | 100 | 0.21 | ± 0.04 |
| This compound | 500 | 0.05 | ± 0.02 |
Note: This data is representative and intended to illustrate the expected experimental outcome.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MAPK/ERK signaling pathway, the point of inhibition by this compound, and the general experimental workflow for the Western blot protocol.
Experimental Protocols
This section provides a detailed methodology for conducting a Western blot to analyze pERK and total ERK levels following this compound treatment.
1. Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., A375 for BRAF V600E or another appropriate RAS-mutant line) in the recommended media and conditions.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[4]
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[1][6][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
-
To an appropriate volume of lysate (typically 20-40 µg of protein), add 4X Laemmli sample buffer to a final concentration of 1X.[8]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading.
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a 10% or 4-12% SDS-polyacrylamide gel.[8]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-pERK1/2, Thr202/Tyr204) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[1][9]
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
7. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK and a loading control (e.g., β-actin or GAPDH).[10] The molecular weights of total ERK (42/44 kDa) and common loading controls like β-actin (~42 kDa) are similar, so running separate gels or cutting the membrane may be necessary.[11][12]
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). The pERK signal should be normalized to the total ERK signal for each sample. Further normalization to a loading control can also be performed to account for any loading inaccuracies.[1][13]
Expected Outcome
The expected result of this experiment is a dose-dependent decrease in the levels of phosphorylated ERK upon treatment with this compound in cancer cells with activating BRAF or RAS mutations.[4] This outcome would confirm the on-target activity of this compound in inhibiting the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Recommended controls for western blot | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Loading Controls for Western Blots [labome.com]
- 13. blog.addgene.org [blog.addgene.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RAF709 Insolubility
This technical support center is designed for researchers, scientists, and drug development professionals to address common insolubility issues encountered during experiments with the RAF inhibitor, RAF709.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] DMSO is the most commonly used solvent for creating high-concentration stock solutions of kinase inhibitors.[2] For this compound, solubility in DMSO is approximately 30 mg/mL and in ethanol, it is about 10 mg/mL.[1] It is recommended to use high-purity, anhydrous solvents to prevent compound degradation.[2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue known as precipitation upon dilution and occurs when the kinetic solubility of this compound in the aqueous buffer is exceeded.[2] Small molecule kinase inhibitors, like this compound, are often lipophilic and have low aqueous solubility.[3] When a concentrated DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to "crash out" of the solution.[3]
Q3: How can I improve the solubility of this compound in my aqueous experimental medium?
A3: To improve solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute this stock into your aqueous buffer of choice.[1] Using this method, this compound has a solubility of approximately 0.33 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2).[1] Additionally, several strategies can be employed to mitigate precipitation, including lowering the final concentration of the inhibitor, using a surfactant like Tween-20, or incorporating a co-solvent.[2]
Q4: What is the stability of this compound in solution?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For long-term stability, stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[3] Following these storage recommendations, the solid compound is stable for at least four years at -20°C.[1]
Troubleshooting Guide
This guide provides solutions to specific insolubility issues you may encounter with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the organic solvent. | The solubility limit in the chosen solvent may have been exceeded, or the dissolution process is slow. | - Ensure you are using a recommended solvent like DMSO or DMF.[1]- Try gentle warming (e.g., 37°C) and sonication to aid dissolution.[3]- Increase the volume of the solvent to lower the concentration. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded.[2] | - Lower the final concentration of this compound in your assay.[2]- Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[2]- Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit.[2]- Ensure the final DMSO concentration in your assay is low (typically <0.5%) to minimize solvent effects.[2][3] |
| The aqueous solution of this compound becomes cloudy over time. | The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with other assay components. | - Maintain a constant temperature throughout your experiment.[2]- Re-evaluate your assay buffer for any components that might be promoting precipitation.[2]- Prepare fresh dilutions from your frozen stock for each experiment.[2] |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.[2]- Perform a solubility test in your specific cell culture medium.[2] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
| Insoluble | Water | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the tube for 2-5 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3] Gentle warming to 37°C may also be applied if necessary, but ensure to check for compound stability at this temperature.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the DMSO stock in the aqueous buffer to reach the desired final concentration. It is recommended to make intermediate dilutions in DMSO before adding the final diluted sample to your aqueous medium.[3]
-
When preparing the final working solution, add the DMSO stock (or intermediate dilution) to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept low (e.g., <0.5%) to avoid off-target effects.[2]
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound for more than one day.[1]
Visualizations
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
minimizing RAF709 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of RAF709 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, next-generation RAF inhibitor.[1][2] It functions as a type 2 ATP-competitive inhibitor that targets the RAF kinase family members: BRAF, CRAF (RAF1), and BRAF V600E.[1][3] A key feature of this compound is its ability to inhibit both RAF monomers and dimers, which distinguishes it from first-generation RAF inhibitors.[2] This mechanism allows it to be effective in tumor models with BRAF or RAS mutations, with the significant advantage of causing minimal paradoxical activation of the MAPK pathway.[2][3]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for RAF kinases, it does exhibit some off-target binding at higher concentrations. Kinome-wide scanning has identified the following kinases as potential off-targets, showing significant binding at a concentration of 1 µM:
-
DDR1 (>99% binding)
-
PDGFRb (96% binding)
-
FRK (92% binding)
-
DDR2 (86% binding)[3]
Researchers should be aware of these potential off-targets, especially when using this compound at concentrations at or above 1 µM.
Q3: What is "paradoxical activation" and does this compound cause it?
Paradoxical activation is a phenomenon observed with some first-generation RAF inhibitors where, in cells with wild-type BRAF and activated RAS, the inhibitor can paradoxically increase MAPK pathway signaling.[4][5][6] This occurs because these inhibitors promote the dimerization and transactivation of RAF isoforms.[5] this compound is specifically designed to minimize this effect and has been shown to cause minimal paradoxical activation.[3]
Q4: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in cancer cell lines harboring BRAF or RAS mutations.[1][2][7] For example, it has shown potency in the Calu-6 (KRAS mutant) and HCT116 (KRAS mutant) cell lines.[1][3][8]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue: I am observing unexpected phenotypes in my cell-based assays that may be due to off-target effects.
Possible Cause & Solution:
-
High Concentration of this compound: Off-target effects are often concentration-dependent.
-
Recommendation: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits the target (pMEK/pERK) without causing the unexpected phenotype. Start with a concentration range around the reported cellular EC50 values for pMEK and pERK inhibition (0.02 and 0.1 µM, respectively)[3].
-
-
Known Off-Target Engagement: The observed phenotype might be due to the inhibition of known off-targets like DDR1, PDGFRb, FRK, or DDR2.
-
Recommendation:
-
Review the literature to understand the signaling pathways regulated by these off-target kinases in your specific cell model.
-
If possible, use a more specific inhibitor for the suspected off-target kinase as a control to see if it phenocopies the effect observed with this compound.
-
Perform a rescue experiment by overexpressing the off-target kinase to see if it reverses the observed phenotype.
-
-
-
Context-Specific Off-Targets: The off-target profile of a kinase inhibitor can be cell-type specific.
-
Recommendation: Perform a kinase profiling assay in your specific cell line of interest to identify any previously unknown off-targets of this compound.
-
Issue: How can I confirm that the observed effects are due to on-target RAF inhibition?
Possible Cause & Solution:
-
Lack of On-Target Engagement Confirmation: It's crucial to confirm that this compound is engaging its intended target in your experimental system.
-
Recommendation: Perform a Western blot to analyze the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK. A decrease in pMEK and pERK levels upon this compound treatment would indicate on-target activity.
-
-
Use of a Negative Control: A control compound is essential to differentiate on-target from off-target effects.
-
Recommendation: Use a structurally related but inactive analog of this compound as a negative control in your experiments. If the phenotype is not observed with the inactive analog, it is more likely to be an on-target effect.
-
-
Genetic Knockdown/Knockout: The most definitive way to confirm on-target effects is through genetic approaches.
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to deplete BRAF and/or CRAF in your cells. If the phenotype of this compound treatment is mimicked by the genetic knockdown/knockout of its targets, this provides strong evidence for on-target activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) |
| BRAF | 1.5 |
| BRAF V600E | 1.0 |
| CRAF | 0.4 |
Data from in vitro biochemical assays.[3][8]
Table 2: Cellular Activity of this compound in Calu-6 Cells
| Parameter | EC50 (µM) |
| pMEK Inhibition | 0.02 |
| pERK Inhibition | 0.1 |
| Proliferation Inhibition | 0.95 |
| BRAF-CRAF Dimer Stabilization | 0.8 |
Data from cellular assays in Calu-6 cells.[3]
Table 3: this compound Off-Target Binding Profile
| Off-Target Kinase | % Binding at 1 µM |
| DDR1 | >99% |
| PDGFRb | 96% |
| FRK | 92% |
| DDR2 | 86% |
Data from a kinase panel screening of 456 kinases.[3]
Experimental Protocols
1. Western Blot for MAPK Pathway Inhibition
This protocol is to assess the on-target activity of this compound by measuring the phosphorylation of MEK and ERK.
-
Materials:
-
Cancer cell line of interest (e.g., Calu-6)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify band intensities and normalize pMEK and pERK levels to total MEK and ERK, respectively.
-
2. Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.[9]
-
Visualizations
Caption: Simplified MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 7. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Understanding Paradoxical Activation with RAF709
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the RAF inhibitor, RAF709. This resource aims to clarify the phenomenon of paradoxical activation and provide practical guidance for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation and why is it a concern with RAF inhibitors?
A1: Paradoxical activation is the unexpected stimulation of the mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK) in cells with wild-type BRAF, particularly in the presence of activated RAS, upon treatment with certain RAF inhibitors.[1][2] First-generation RAF inhibitors, such as vemurafenib, primarily target the BRAF monomer. In wild-type BRAF cells, the binding of these inhibitors to one protomer of a RAF dimer can allosterically transactivate the other protomer, leading to increased, rather than decreased, downstream signaling.[3][4] This can result in unwanted cell proliferation and has been associated with the development of secondary malignancies.[5][6]
Q2: How does this compound differ from first-generation RAF inhibitors regarding paradoxical activation?
A2: this compound is a next-generation RAF inhibitor designed to overcome the limitations of earlier compounds. Unlike first-generation inhibitors that preferentially bind to BRAF monomers, this compound is a potent inhibitor of both RAF monomers and dimers.[4][7] By effectively inhibiting the entire RAF signaling complex, this compound minimizes the potential for paradoxical activation of the MAPK pathway.[1][4]
Q3: In which cellular contexts is paradoxical activation most likely to be observed?
A3: Paradoxical activation is most pronounced in cells that have wild-type BRAF and an upstream activation of the MAPK pathway, commonly through mutations in RAS (KRAS, NRAS, or HRAS) or activated receptor tyrosine kinases (RTKs).[8][9] These conditions "prime" the pathway, making it susceptible to paradoxical activation by first-generation RAF inhibitors.
Q4: What are the key experimental readouts to assess paradoxical activation?
A4: The primary readouts for paradoxical activation are the phosphorylation levels of MEK (pMEK) and ERK (pERK), the downstream effectors of RAF kinase activity. An increase in pMEK and pERK levels in wild-type BRAF cells following treatment with a RAF inhibitor is the hallmark of paradoxical activation.[5][10] This is typically assessed by Western blotting. Cell proliferation assays can also be used to measure the functional consequence of paradoxical activation.
Troubleshooting Guides
Issue 1: Unexpected Increase in pERK/pMEK Levels in Wild-Type BRAF Cells
-
Possible Cause: You may be observing paradoxical activation, especially if you are using a first-generation RAF inhibitor as a control. Even with this compound, at certain concentrations or in highly sensitive cell lines, minimal paradoxical activation might be detectable.
-
Troubleshooting Steps:
-
Confirm Genotype: Verify the BRAF and RAS mutation status of your cell line. Paradoxical activation is expected in BRAF wild-type, RAS-mutant cells treated with first-generation inhibitors.
-
Dose-Response Analysis: Perform a dose-response experiment. Paradoxical activation by first-generation inhibitors often occurs at lower concentrations, while higher concentrations may become inhibitory. This compound is expected to show minimal paradoxical activation across a wide range of concentrations.[1]
-
Time-Course Experiment: Collect cell lysates at different time points after inhibitor treatment (e.g., 1, 6, 24 hours). The kinetics of paradoxical activation can vary between cell lines.
-
Positive and Negative Controls: Include a first-generation RAF inhibitor (e.g., vemurafenib) as a positive control for paradoxical activation and a MEK inhibitor (e.g., trametinib) as a negative control that should suppress pERK levels.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Issues with compound stability, solubility, or experimental technique can lead to variability.
-
Troubleshooting Steps:
-
Compound Handling: this compound is soluble in DMSO.[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO to avoid precipitation. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations, as these can influence MAPK pathway activity.
-
Western Blotting Technique: Ensure complete protein transfer, use appropriate blocking buffers, and validate antibody specificity. Always normalize phosphorylated protein levels to total protein levels to account for loading differences.
-
Issue 3: Off-Target Effects Observed
-
Possible Cause: While this compound is highly selective, off-target activity can occur, especially at high concentrations.[1]
-
Troubleshooting Steps:
-
Selectivity Data: Review the kinase selectivity profile of this compound. At a concentration of 1 µM, this compound shows very few off-targets.[1]
-
Dose-Response: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Use of a Second, Structurally Unrelated Inhibitor: If an unexpected phenotype is observed, test a different, structurally unrelated RAF inhibitor with a similar on-target profile. If the phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiments: If a specific off-target is suspected, it may be possible to rescue the phenotype by overexpressing or adding back the activity of the off-target protein.
-
Quantitative Data
Table 1: In Vitro Potency of this compound and Other RAF Inhibitors
| Compound | Target | IC50 (nM) | EC50 for pMEK Inhibition (µM) | EC50 for pERK Inhibition (µM) | EC50 for Proliferation Inhibition (µM) | Reference |
| This compound | BRAF | 0.4 | 0.02 (Calu-6) | 0.1 (Calu-6) | 0.95 (Calu-6) | [1] |
| CRAF | 0.4 | [1] | ||||
| BRAFV600E | 0.3 - 1.5 | [1] | ||||
| Vemurafenib | BRAFV600E | 31 | ||||
| Dabrafenib | BRAFV600E | 0.8 |
Table 2: Paradoxical Activation Potential of RAF Inhibitors
| Compound | Cell Line (Genotype) | Paradoxical Activation (pERK Induction) | Reference |
| This compound | Calu-6 (KRAS mutant) | Minimal | [1] |
| Vemurafenib | HaCaT (HRAS mutant) | Strong | [10] |
| Dabrafenib | HaCaT (HRAS mutant) | Moderate | [10] |
Experimental Protocols
1. Western Blotting for pMEK and pERK
This protocol is designed to assess the phosphorylation status of MEK and ERK in response to RAF inhibitor treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pMEK1/2, anti-total MEK1/2, anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound or control compounds at the desired concentrations for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
-
2. In Vitro Kinase Assay
This protocol measures the direct inhibitory activity of this compound on RAF kinase activity.
-
Materials:
-
Recombinant active RAF kinase (e.g., BRAF, CRAF, or BRAFV600E)
-
Kinase-dead MEK1 as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound and control inhibitors
-
Assay plates (e.g., 384-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare Reagents: Dilute the RAF kinase, MEK1 substrate, and ATP in kinase reaction buffer to their final desired concentrations. Prepare serial dilutions of this compound.
-
Reaction Setup: Add the RAF kinase, MEK1 substrate, and this compound (or vehicle control) to the wells of the assay plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
3. Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and control compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's protocol (luminescence, absorbance, or fluorescence).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: The MAPK signaling pathway, a key regulator of cell fate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
RAF709 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RAF709.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other RAF inhibitors?
This compound is a potent and selective, next-generation RAF inhibitor. Unlike first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) that primarily target BRAF V600E monomers, this compound is a Type II ATP-competitive inhibitor that effectively inhibits both RAF monomers and dimers.[1][2] This dual activity allows it to suppress MAPK signaling in cancer cells with BRAF mutations as well as those with RAS mutations (KRAS, NRAS), which often signal through RAF dimers.[3][4] A key advantage of this compound is its minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common issue with first-generation inhibitors.[2][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound demonstrates potent anti-proliferative activity in cancer cell lines harboring BRAF V600 mutations or RAS mutations (KRAS, NRAS).[3][6] Its efficacy is generally lower in cell lines that are wild-type for both BRAF and RAS.[7] For example, it has shown high potency in the KRAS-mutant Calu-6 non-small cell lung cancer cell line.[3]
Q3: What are the known off-target effects of this compound?
This compound is a highly selective kinase inhibitor. Kinome-wide scanning has shown that at a concentration of 1 µM, it has very few off-targets. The primary off-targets with significant binding include DDR1, DDR2, FRK, and PDGFRβ.[8] Researchers should consider these off-target activities when interpreting unexpected phenotypes.
Troubleshooting Guides
Problem 1: Suboptimal Inhibition of MAPK Pathway Signaling (Persistent pMEK/pERK)
Question: I'm treating my BRAF or RAS mutant cancer cells with this compound, but I'm still observing significant phosphorylation of MEK and ERK by Western blot. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Insufficient Drug Concentration or Incubation Time:
-
Verify Concentration: Ensure the correct concentration of this compound is being used. The EC50 for pERK inhibition in Calu-6 cells is approximately 0.1 µM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Optimize Incubation Time: For signaling pathway analysis, a short incubation period (e.g., 2-4 hours) is typically sufficient to observe maximal inhibition of pMEK and pERK.
-
-
Emergence of Drug Resistance:
-
Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms. This can include alterations in downstream components of the MAPK pathway (e.g., MEK1 mutations) or activation of parallel survival pathways like the PI3K/AKT pathway.[9][10]
-
Acquired Resistance: If the cells have been cultured with the drug for an extended period, they may have developed acquired resistance.
-
-
Experimental/Technical Issues:
-
Antibody Quality: Ensure that the primary antibodies for pMEK and pERK are validated and used at the recommended dilution. Run positive and negative controls.
-
Lysate Preparation: Prepare cell lysates quickly on ice with phosphatase and protease inhibitors to prevent dephosphorylation or degradation of target proteins.
-
Problem 2: Cancer Cells Are Developing Resistance to this compound
Question: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased IC50 value). What are the potential resistance mechanisms I should investigate?
Potential Resistance Mechanisms and Investigative Approaches:
-
Reactivation of the MAPK Pathway: This is the most common mechanism of resistance to RAF inhibitors.
-
Secondary Mutations: Sequence key genes in the MAPK pathway, including NRAS, KRAS, and MEK1/2, to check for acquired mutations.[8][11]
-
BRAF Amplification: Use qPCR or FISH to determine if the BRAF gene is amplified in the resistant cells.
-
BRAF Splice Variants: The expression of BRAF splice variants that can dimerize in a RAS-independent manner can confer resistance.[12] This can be investigated using RT-PCR.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR, PDGFRβ, or IGF-1R can reactivate the MAPK pathway.[13][14] Perform a phospho-RTK array to screen for activated RTKs.
-
-
Activation of Bypass Signaling Pathways:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell. This can be investigated using qPCR to measure the expression of genes like ABCB1 (MDR1).
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Effect | Assay Type | Cell Line | IC50 / EC50 | Reference(s) |
| BRAF (wild-type) | Biochemical | N/A | 0.4 nM | [1] |
| CRAF | Biochemical | N/A | 0.5 nM | [1] |
| pMEK Inhibition | Cellular | Calu-6 | 0.02 µM | [1] |
| pERK Inhibition | Cellular | Calu-6 | 0.1 µM | [1] |
| Proliferation Inhibition | Cellular | Calu-6 | 0.95 µM | [1] |
Table 2: Expected Changes in this compound IC50 Values with Resistance
| Resistance Mechanism | Expected Fold Change in IC50 | Key Proteins to Analyze |
| NRAS/KRAS Activating Mutation | >10-fold | NRAS, KRAS (sequencing) |
| MEK1 Activating Mutation | >10-fold | MEK1 (sequencing), pERK |
| BRAF Amplification | 5 to 20-fold | BRAF (qPCR, FISH), pERK |
| Upregulation of PDGFRβ/EGFR | 5 to 15-fold | pPDGFRβ, pEGFR, pERK |
| PTEN Loss/PI3K-AKT Activation | 3 to 10-fold | PTEN, pAKT |
Key Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time (e.g., 2-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK1/2, anti-MEK1/2, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[12]
-
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting RAF dimers.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Workflow for generating and characterizing this compound-resistant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. arxiv.org [arxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Deconvoluting Mechanisms of Acquired Resistance to RAF Inhibitors in BRAFV600E-Mutant Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RAF709 Dosage for In Vivo Studies
Welcome to the technical support center for RAF709, a potent and selective inhibitor of RAF kinase dimers. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive kinase inhibitor that targets both BRAF and CRAF kinases, with IC50 values of 0.4 nM and 0.5 nM, respectively.[1] It is distinct from first-generation RAF inhibitors as it effectively inhibits both RAF monomers and dimers.[2][3] This dual activity allows it to suppress the MAPK signaling pathway in tumors with BRAF mutations or RAS mutations, with minimal paradoxical activation of wild-type RAF.[2][3]
Q2: What is a recommended starting dose for in vivo efficacy studies in mice?
A2: Based on preclinical studies, a dose range of 10 mg/kg to 200 mg/kg administered orally has been evaluated. In a Calu-6 KRAS mutant xenograft model, a dose of 10 mg/kg was sub-efficacious, 30 mg/kg showed measurable antitumor activity, and 200 mg/kg resulted in significant tumor regression.[1] Therefore, a starting dose of 30 mg/kg once daily by oral gavage is a reasonable starting point for efficacy studies.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is a poorly water-soluble compound. A common and effective vehicle for oral gavage in mice is a suspension of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[4] It is recommended to prepare this formulation fresh daily and ensure it is a homogenous suspension before administration. Sonication may be used to aid dissolution.[4]
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A4: this compound exhibits moderate clearance in mice (35 mL/min/kg) and has an acceptable oral bioavailability of 68%.[5] Following oral administration, it reaches pharmacologically active concentrations, with a reported Cmax of 1 µM.[5]
Troubleshooting Guides
Problem: Inconsistent tumor growth in the xenograft model.
-
Possible Cause:
-
Cell line viability: The health and passage number of the cancer cells used for implantation can significantly impact tumor take rate and growth.
-
Implantation technique: Improper injection technique can lead to subcutaneous leakage or inconsistent cell deposition.
-
Animal health: The overall health and immune status of the mice can affect tumor engraftment and growth.
-
-
Troubleshooting Steps:
-
Cell Line Quality Control: Ensure cells are in the logarithmic growth phase and within a low passage number. Regularly test for mycoplasma contamination.
-
Standardize Implantation: Use a consistent number of cells suspended in a uniform volume of a suitable medium (e.g., Matrigel). Ensure subcutaneous injection is performed consistently by a trained individual.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least a week before tumor cell implantation.
-
Problem: Vehicle-related toxicity or mortality.
-
Possible Cause:
-
DMSO concentration: High concentrations of DMSO can be toxic to mice, especially with repeated dosing.
-
Gavage technique: Improper oral gavage technique can cause esophageal or gastric injury, leading to distress or mortality.
-
-
Troubleshooting Steps:
-
Optimize Vehicle: If toxicity is suspected, consider reducing the percentage of DMSO in the formulation. For mice with low tolerance, the DMSO concentration should be kept below 2%.[4]
-
Refine Gavage Technique: Ensure personnel are properly trained in oral gavage. Use appropriate gavage needle sizes and lubricate the tip to minimize tissue damage. Administer the formulation slowly to prevent regurgitation.
-
Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound-related and vehicle-related toxicity.
-
Problem: Lack of expected anti-tumor efficacy.
-
Possible Cause:
-
Inadequate Dose: The selected dose may be too low to achieve a therapeutic concentration at the tumor site.
-
Formulation Issues: The compound may not be properly suspended in the vehicle, leading to inaccurate dosing.
-
Drug Instability: The formulated drug may not be stable for the duration of the experiment.
-
-
Troubleshooting Steps:
-
Dose Escalation Study: If the initial dose is well-tolerated but ineffective, consider a dose escalation study to determine the maximum tolerated dose (MTD) and a more efficacious dose.
-
Formulation Quality Control: Visually inspect the formulation for homogeneity before each administration. Consider analyzing the concentration and stability of this compound in the vehicle over the course of a typical experiment.
-
Pharmacodynamic Analysis: Collect tumor samples at various time points after dosing to analyze downstream signaling markers (e.g., pERK) by Western blot or immunohistochemistry to confirm target engagement.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BRAF | 0.4[1] |
| CRAF | 0.5[1] |
Table 2: In Vivo Efficacy of this compound in Calu-6 Xenograft Model
| Dose (mg/kg, oral, daily) | Antitumor Activity |
| 10 | Sub-efficacious (%T/C = 92%)[1] |
| 30 | Measurable antitumor activity (%T/C = 46%)[1] |
| 200 | Mean tumor regression of 92%[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Clearance | 35 mL/min/kg[5] |
| Oral Bioavailability | 68%[5] |
| Cmax (oral administration) | 1 µM[5] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture Calu-6 (KRAS mutant) human lung adenocarcinoma cells in appropriate media until they reach 70-80% confluency.
-
Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Prepare the this compound formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) fresh daily. Administer this compound or vehicle control via oral gavage once daily at the desired dose.
-
Efficacy Assessment: Continue dosing and tumor volume measurements for the duration of the study (e.g., 21 days). Monitor animal body weight and overall health daily as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting for pERK).
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting RAF dimers.
Caption: Workflow for an in vivo xenograft efficacy study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Raf | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
interpreting unexpected results with RAF709
Welcome to the technical support center for RAF709. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor that targets the RAF signaling pathway.[1] Its mechanism is distinct from first-generation RAF inhibitors because it shows equal activity against both RAF monomers and dimers.[2][3][4] This allows it to inhibit signaling in tumors with BRAF V600 mutations (monomer-driven) as well as those with RAS mutations (dimer-driven), such as KRAS or NRAS mutations.[1][2]
Q2: What makes this compound a "paradox breaker" compared to earlier RAF inhibitors?
A2: First-generation RAF inhibitors, like vemurafenib, can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and activated RAS.[5][6] This occurs because inhibiting one RAF protein in a dimer can allosterically activate the other, leading to increased, rather than decreased, signaling.[7] this compound is considered a "paradox breaker" because it effectively inhibits both proteins in the RAF dimer, leading to minimal paradoxical activation of the MAPK pathway in RAS-mutant or receptor tyrosine kinase (RTK) activated cells.[3][5][8][9]
Q3: In which cancer types or cell lines is this compound expected to be most effective?
A3: this compound demonstrates selective antitumor activity in tumor cells that harbor mutations in BRAF, NRAS, or KRAS.[1][3][10][11] Its efficacy has been demonstrated in various preclinical models, including KRAS-mutant xenografts like Calu-6.[10]
Q4: What are the known off-target kinases for this compound?
A4: this compound is a highly selective kinase inhibitor.[8][10] In a broad kinase panel screening at a 1 µM concentration, very few off-targets were identified. The most significant were DDR1 (>99% binding), DDR2 (86% binding), FRK (92% binding), and PDGFRb (96% binding).[8]
Troubleshooting Guide
Q5: I'm observing lower-than-expected efficacy or potency in my cellular assays. What could be the cause?
A5: Several factors could contribute to this observation. Please consider the following:
-
Compound Solubility and Stability: Ensure this compound is completely solubilized. If precipitation is observed, gentle heating or sonication may be required.[12] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.[12]
-
Cellular Context: The genetic background of your cell line is critical. Confirm that the cells have a BRAF or RAS mutation, as this compound is most effective in this context.[1][3] In cells with wild-type BRAF and RAS, the antiproliferative activity is expected to be significantly lower.[1][3]
-
Acquired Resistance: If you are working with a model of acquired resistance, cells may have developed mechanisms to bypass RAF inhibition. Common resistance mechanisms include the upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ or EGFR, activating mutations in downstream components like MEK1, or activation of parallel signaling pathways such as the PI3K/AKT pathway.[13][14][15]
-
Experimental Concentration: Refer to the established EC50 values for inhibition of pMEK and pERK as a starting point for your dose-response experiments (see Data Tables below).
Q6: Despite being a "paradox breaker," I am seeing a slight increase in pERK levels at certain concentrations. Why is this happening?
A6: While this compound is designed to minimize paradoxical activation, observing a minor increase in pERK under specific conditions is not impossible, though it is expected to be significantly less than with first-generation inhibitors.[8]
-
Cell-Specific Signaling Dynamics: The complex signaling network within a particular cell line could lead to unexpected feedback loops.
-
High Drug Concentration: At very high concentrations, off-target effects, though minimal, could potentially influence signaling pathways that converge on ERK.[16][17]
-
Experimental Workflow: Ensure that your experimental controls, including vehicle-treated and positive control (e.g., EGF-stimulated) cells, are behaving as expected. A troubleshooting workflow is provided below to help diagnose the issue.
Q7: My model initially responded to this compound, but has now developed resistance. What are the likely molecular mechanisms?
A7: Acquired resistance to RAF inhibitors is a known clinical challenge and can occur through various mechanisms.[15] Key possibilities include:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism.[15] It can be driven by:
-
Activation of Bypass Pathways: Cancer cells can activate alternative survival pathways to circumvent the RAF blockade. A common mechanism is the activation of the PI3K/AKT/mTOR pathway, often through loss of the tumor suppressor PTEN or upregulation of RTKs.[13][15]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as PDGFRβ, IGF1R, and EGFR can reactivate the MAPK or PI3K pathways, thereby bypassing the need for the original oncogenic driver.[15]
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 Value (nM) |
| BRAF | 0.4 |
| CRAF | 0.5 |
| BRAFV600E | 1.5 |
| Data sourced from in vitro biochemical assays.[8][12] |
Table 2: Cellular Activity of this compound in Calu-6 (KRASG12C) Cells
| Assay | EC50 Value (µM) |
| pMEK Inhibition | 0.02 |
| pERK Inhibition | 0.1 |
| Proliferation Inhibition | 0.95 |
| BRAF-CRAF Dimer Stabilization | 0.8 |
| Data sourced from cellular assays.[8][12] |
Table 3: this compound Kinase Selectivity Profile
| Off-Target Kinase | % Binding at 1 µM |
| DDR1 | >99% |
| FRK | 92% |
| PDGFRb | 96% |
| DDR2 | 86% |
| Data from a 456-kinase panel screen.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Phosphorylation
-
Cell Seeding: Plate cells (e.g., Calu-6, A375) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.01 µM to 5 µM) or DMSO vehicle control for 1-2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MEK (Ser217/221), MEK, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Record luminescence and normalize the data to the DMSO control wells. Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Diagrams and Workflows
Caption: this compound inhibits both RAS-activated RAF dimers and mutant BRAF monomers.
Caption: How first-gen RAFi can paradoxically increase pERK in RAS-mutant cells.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Broad Institute [broadinstitute.org]
- 4. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]
- 5. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The raf inhibitor paradox: unexpected consequences of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
Navigating RAF709 Stability: A Technical Support Center
For researchers and drug development professionals working with the potent RAF inhibitor, RAF709, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound in solution, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Common Issues with this compound in Solution
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer
-
Question: I dissolved my this compound in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer (e.g., PBS), a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "precipitation upon dilution." this compound is sparingly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock to a small volume of the aqueous buffer while vortexing to ensure rapid mixing.
-
Use a Co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility.[1][2][3] Consider if a small, biologically tolerated percentage of a co-solvent is permissible in your in vitro assay.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[1][3]
-
Issue 2: Loss of this compound Activity Over Time in Working Solutions
-
Question: My freshly prepared this compound working solution shows the expected activity, but if I use the same solution the next day, the activity is significantly reduced. What is causing this degradation?
-
Answer: Aqueous solutions of this compound are not recommended for storage for more than one day. The loss of activity is likely due to chemical degradation. As a benzamide-containing compound, this compound may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare your final working solution of this compound fresh from a frozen DMSO stock just before your experiment.
-
Maintain Optimal pH: While specific data for this compound is limited, benzamides are generally more stable at a neutral pH. Ensure your experimental buffer is maintained at a stable pH.
-
Control Temperature: Avoid exposing the working solution to high temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] Under these conditions, the DMSO stock solution can be stable for up to one to two years.[1]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains a benzamide (B126) functional group, the most likely degradation pathway in aqueous solution is hydrolysis of the amide bond. This would lead to the formation of 3-(trifluoromethyl)benzoic acid and the corresponding amine-containing bipyridine fragment. Other potential degradation pathways, especially under forced conditions, could include oxidation and photodegradation.
Q3: Is this compound sensitive to light?
A3: There is no specific public data on the photostability of this compound. However, as a general precaution for all small molecule inhibitors, it is advisable to protect solutions from direct light exposure by using amber vials or by wrapping containers in foil.
Q4: How can I check the stability of my this compound solution?
A4: The most reliable method to assess the stability of your this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method can separate the intact this compound from its potential degradation products, allowing for the quantification of the remaining active compound over time.
Quantitative Data Summary
The following tables summarize the available stability data for this compound.
Table 1: this compound Stock Solution Stability
| Solvent | Concentration | Storage Temperature | Stability Duration | Reference |
| DMSO | Not specified | -20°C | 1 year | [1] |
| DMSO | Not specified | -80°C | 2 years | [1] |
Table 2: this compound Plasma Stability
| Species | Incubation Time | Incubation Temperature | Percent Remaining | Reference |
| Rat | 3 hours | 37°C | 85% | [2] |
| Mouse | 3 hours | 37°C | 82% | [2] |
| Dog | 3 hours | 37°C | 95% | [2] |
| Human | 3 hours | 37°C | 101% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.[1][3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer by HPLC
This protocol provides a framework for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Materials: this compound DMSO stock solution, aqueous buffers of different pH values (e.g., pH 3, 7, 9), hydrogen peroxide solution, HPLC system with a suitable C18 column, mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate).
-
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound DMSO stock solution into each of the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
For oxidative stress, add a small volume of hydrogen peroxide to the this compound solution in a neutral buffer.
-
For thermal stress, incubate the prepared solutions at an elevated temperature (e.g., 40°C or 60°C).
-
For photostability, expose the solution in a clear vial to a light source, while keeping a control sample in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
At each time point, inject the sample into the HPLC system.
-
Use a gradient elution method to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of this compound remaining relative to the initial time point (T=0).
-
Identify and quantify any major degradation products.
-
-
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for preparing and troubleshooting this compound solutions in experiments.
References
Technical Support Center: Managing RAF709-Induced Cytotoxicity in Normal Cells
Welcome to the Technical Support Center for RAF709. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity of this compound in normal (non-cancerous) cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, next-generation pan-RAF inhibitor. It is an ATP-competitive inhibitor that targets all three RAF kinase isoforms (ARAF, BRAF, and CRAF). A key feature of this compound is its ability to inhibit both RAF monomers and dimers, which makes it effective against tumors with BRAF or RAS mutations.[1][2][3][4][5] Unlike some earlier generation RAF inhibitors, this compound is designed to have minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][3][4][5]
Q2: What is "paradoxical activation" and why is it a concern for normal cells?
A2: Paradoxical activation is a phenomenon observed with some RAF inhibitors where, in cells with wild-type BRAF (like most normal cells), the inhibitor can paradoxically increase the activity of the MAPK signaling pathway (RAS-RAF-MEK-ERK).[6][7][8] This can lead to unintended cellular proliferation and other off-target effects, contributing to cytotoxicity in normal cells.[6][7] Next-generation inhibitors like this compound are specifically designed to minimize this effect.[6]
Q3: Is this compound expected to be cytotoxic to the normal (non-cancerous) cells in my experiments?
A3: this compound has been developed to have high selectivity for cancer cells with BRAF or RAS mutations and has demonstrated excellent tolerability in preclinical models.[1][2][3][4][5] It is designed for minimal paradoxical activation in wild-type BRAF cells, which should translate to low cytotoxicity in normal cells.[1][3][4][5] However, as with any potent kinase inhibitor, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations.
Q4: What are the known off-target kinases of this compound?
A4: Kinome-wide screening has shown this compound to be highly selective for RAF kinases. At a concentration of 1 µM, very few off-target kinases showed significant binding. These include DDR1 (>99% binding), DDR2 (86% binding), FRK (92% binding), and PDGFRb (96% binding).
Troubleshooting Guide: Managing Unexpected Cytotoxicity in Normal Cells
If you observe unexpected cytotoxicity in your normal cell lines when using this compound, follow this guide to troubleshoot the issue.
Issue: Higher than expected cytotoxicity or reduced viability in normal/wild-type BRAF cell lines.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Confirm On-Target Potency: Run a parallel experiment with a sensitive cancer cell line (e.g., a BRAF V600E or KRAS mutant line) to ensure your this compound stock is active at the expected low nanomolar concentrations. 2. Perform a Dose-Response Curve: Determine the IC50 of this compound in your normal cell line. High cytotoxicity should only be observed at concentrations significantly higher than the on-target IC50. 3. Kinome Profiling: If cytotoxicity is a persistent issue at concentrations near the on-target effective dose, consider a kinome-wide selectivity screen to identify potential off-target interactions in your specific cell model.[9][10] | You should observe a large therapeutic window between the IC50 in sensitive cancer cells and any cytotoxic effects in normal cells. |
| Paradoxical MAPK Pathway Activation | 1. Assess pERK Levels: Treat your normal cells with a dose range of this compound and measure the levels of phosphorylated ERK (pERK) by Western blot.[7] this compound is designed to minimize this, but it's a key mechanism to check. 2. Compare with a First-Generation Inhibitor: As a positive control for paradoxical activation, you can treat your cells with an older generation BRAF inhibitor (e.g., Vemurafenib) and compare the pERK levels to those treated with this compound. | You should see minimal to no increase in pERK levels with this compound treatment in your normal cells, especially when compared to a first-generation inhibitor. |
| Experimental Artifacts | 1. Vehicle Control: Ensure that the solvent for this compound (e.g., DMSO) is not causing cytotoxicity at the concentrations used.[10] 2. Compound Solubility: Visually inspect your culture medium after adding this compound to ensure it has not precipitated, which can cause non-specific toxic effects.[10] 3. Cell Line Health: Confirm that your normal cell lines are healthy, free from contamination (e.g., mycoplasma), and are not being cultured for an excessive number of passages. | The vehicle control should show no cytotoxicity, and the inhibitor should be fully dissolved in the media. Healthy, low-passage cells will provide more reliable results. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and a comparable next-generation pan-RAF inhibitor. Note the significant difference in potency between cancer cell lines and the expected low impact on normal cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |
| BRAF (enzyme) | Biochemical | 0.4 nM | [11] |
| CRAF (enzyme) | Biochemical | 0.5 nM | [11] |
| BRAF V600E (enzyme) | Biochemical | 1.0 nM | |
| Calu-6 (KRAS mutant) | Cell Proliferation | 0.95 µM | [11] |
| Calu-6 (KRAS mutant) | pMEK Inhibition | 0.02 µM | [11] |
| Calu-6 (KRAS mutant) | pERK Inhibition | 0.1 µM | [11] |
Table 2: Comparative In Vitro Activity of a Next-Generation Pan-RAF Dimer Inhibitor (PF-07799933) in BRAF Wild-Type (Normal) vs. Mutant Cells
| Cell Line Type | Assay Type | IC50 | Reference |
| BRAF Wild-Type Cells | pERK Inhibition | ≥9800 nM | [1] |
| BRAF Class I Mutant Cells | pERK Inhibition | 0.7 - 7 nM | [1] |
| BRAF Class II Mutant Cells | pERK Inhibition | 10 - 14 nM | [1] |
| BRAF Class III Mutant Cells | pERK Inhibition | 0.8 - 7.8 nM | [1] |
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows relevant to your experiments with this compound.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of paradoxical MAPK pathway activation by first-generation RAF inhibitors.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity in normal cells.
Experimental Protocols
Protocol 1: Assessing Cell Viability Using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of normal and cancer cell lines.
Materials:
-
Cell line(s) of interest (e.g., a normal human cell line like human bronchial epithelial cells (HBEC) and a sensitive cancer cell line like Calu-6)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well opaque plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 100 µM down to 1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
-
Protocol 2: Assessing Paradoxical MAPK Activation by Western Blot
Objective: To determine if this compound induces paradoxical phosphorylation of ERK in normal cells.
Materials:
-
Normal human cell line (e.g., primary human keratinocytes or HBECs)
-
Complete cell culture medium
-
This compound stock solution
-
First-generation RAF inhibitor (e.g., Vemurafenib) as a positive control
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal pERK levels.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), a positive control (e.g., 1 µM Vemurafenib), and a vehicle control (DMSO) for 1-2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and then for GAPDH to ensure equal loading.
-
Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample. Compare the this compound-treated samples to the vehicle control and the positive control to assess for any increase in ERK phosphorylation.[10]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Semantic Scholar [semanticscholar.org]
- 5. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 8. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming RAF709 Resistance in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming acquired resistance to the RAF inhibitor, RAF709, in long-term cancer cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, second-generation pan-RAF inhibitor. It is an ATP-competitive inhibitor that targets all three RAF isoforms (ARAF, BRAF, and CRAF). Unlike first-generation RAF inhibitors that primarily target BRAF monomers, this compound effectively inhibits both RAF monomers and dimers.[1][2][3][4][5] This dual activity allows it to be effective in tumors driven by BRAF mutations as well as those with RAS mutations (KRAS, NRAS), where RAF dimerization is a key signaling mechanism.[1][2][3][4][5][6]
Q2: What are the common mechanisms of acquired resistance to RAF inhibitors like this compound in long-term culture?
A2: While specific data on long-term this compound resistance is still emerging, based on studies with other RAF inhibitors, acquired resistance typically involves the reactivation of the MAPK pathway or activation of bypass signaling pathways.[7][8][9] Common mechanisms include:
-
Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as MEK1 or MEK2, can render the pathway insensitive to RAF inhibition.[9] Activating mutations in upstream regulators like NRAS or KRAS can also drive resistance.[9]
-
Gene Amplification: Amplification of the BRAF gene or other related genes can lead to overexpression of the target protein, requiring higher drug concentrations for inhibition.
-
RAF Dimerization: Changes that promote the formation of RAF dimers, which can be less sensitive to certain RAF inhibitors, are a common resistance mechanism.[6][10]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can provide cancer cells with an alternative route for survival and proliferation, bypassing the blocked RAF-MEK-ERK axis.[11] This can be driven by the activation of receptor tyrosine kinases (RTKs) like EGFR, MET, or IGF-1R.[8]
-
Upregulation of CRAF: Increased expression of CRAF can mediate resistance to BRAF-selective inhibitors, and this may also play a role in resistance to pan-RAF inhibitors like this compound.[7]
Q3: What are the primary strategies to overcome acquired resistance to this compound?
A3: The most promising strategy to overcome this compound resistance is through combination therapy. The vertical blockade of the MAPK pathway by combining a RAF inhibitor with a MEK inhibitor is a well-established approach.[7][12] Other potential strategies include:
-
Combination with MEK inhibitors (e.g., Trametinib, Cobimetinib): This is the most common and often synergistic approach to overcoming resistance by providing a dual blockade of the MAPK pathway.[7][12]
-
Combination with inhibitors of bypass pathways: If resistance is driven by the activation of pathways like PI3K/AKT, combining this compound with a PI3K, AKT, or mTOR inhibitor may be effective.[11]
-
Combination with RTK inhibitors: In cases of RTK-driven resistance, co-targeting the specific activated RTK (e.g., with an EGFR or MET inhibitor) can restore sensitivity to RAF inhibition.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments to study and overcome this compound resistance.
Problem 1: Failure to Establish a Stable this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high initially | Start with a lower, sub-lethal dose of this compound (e.g., IC20-IC30) and gradually increase the concentration as cells adapt.[8] |
| Infrequent passaging | Monitor cell health and confluence closely. Passage the cells before they become overly confluent to maintain a healthy population of adapting cells. |
| Cell line is highly sensitive and undergoes rapid apoptosis | Consider using a lower starting dose or a pulse-dosing strategy (intermittent exposure to the drug) to allow for gradual adaptation. |
| Contamination | Regularly check for microbial contamination. Perform mycoplasma testing on parental and developing resistant cell lines. |
Problem 2: Inconsistent Results in Combination Therapy Experiments
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations or ratios | Perform a dose-matrix experiment with varying concentrations of both this compound and the combination agent to identify the optimal synergistic ratio. |
| Incorrect timing of drug addition | For in vitro assays, ensure that both drugs are added simultaneously or in a sequence that is consistent across experiments. |
| Cellular heterogeneity | The resistant population may be heterogeneous. Consider single-cell cloning to isolate and characterize sub-clones with different resistance mechanisms and sensitivities to combination therapies. |
| Drug instability | Prepare fresh drug dilutions for each experiment. Check the manufacturer's recommendations for storage and handling of the inhibitors. |
Problem 3: Western Blot Shows No Change in p-ERK Levels in Resistant Cells After Combination Treatment
| Possible Cause | Troubleshooting Step |
| Ineffective drug concentrations | Confirm the bioactivity of the inhibitors on a sensitive parental cell line. Increase the concentrations of the inhibitors in the combination treatment for the resistant cells. |
| Activation of a downstream component | A mutation in a component downstream of MEK (e.g., ERK itself) might be responsible for resistance, which would not be overcome by a RAF/MEK inhibitor combination. Sequence downstream pathway components. |
| Strong activation of a bypass pathway | The bypass pathway may be so strongly activated that it maintains cell survival signals even with MAPK pathway inhibition. Analyze the activation status of other key signaling pathways (e.g., PI3K/AKT). |
| Technical issues with the Western blot | Refer to the Western blot troubleshooting guide below. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | This compound IC50 (nM) - Parental | This compound IC50 (nM) - Resistant | Fold Resistance | Reference |
| WM266.4 | Melanoma | BRAF V600D | ~150 | > 5000 | > 33 | Fictional Example |
| A375 | Melanoma | BRAF V600E | ~100 | > 3000 | > 30 | Fictional Example |
| HCT116 | Colorectal | KRAS G13D | ~250 | > 7500 | > 30 | Fictional Example |
Note: The data in this table is illustrative and based on typical fold-resistance observed for RAF inhibitors. Actual values will vary depending on the cell line and the specific resistance mechanisms.
Table 2: Synergistic Effects of this compound and MEK Inhibitor (Trametinib) Combination in RAFi-Resistant Melanoma Cells
| Cell Line | Treatment | Cell Viability (% of Control) | Combination Index (CI) | Synergy Level | Reference |
| A375-VR8 (Vemurafenib Resistant) | This compound (200 nM) | 75% | Fictional Example | ||
| Trametinib (50 nM) | 80% | ||||
| This compound (200 nM) + Trametinib (50 nM) | 30% | 0.45 | Synergistic | ||
| WM266.4-RR (this compound Resistant) | This compound (1 µM) | 90% | Fictional Example | ||
| Trametinib (100 nM) | 85% | ||||
| This compound (1 µM) + Trametinib (100 nM) | 45% | 0.52 | Synergistic |
Note: Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented is a representative example.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a dose-escalation method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., A375, WM266.4)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death may be observed. Allow the surviving cells to repopulate the flask. Change the medium with fresh this compound-containing medium every 2-3 days.
-
Dose Escalation: Once the cells are growing steadily in the initial drug concentration (typically after 2-4 weeks), increase the concentration of this compound by 1.5- to 2-fold.
-
Iterative Process: Repeat the process of monitoring, maintenance, and dose escalation. The entire process of generating a highly resistant cell line can take several months.
-
Characterization of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistant phenotype by re-determining the IC50 and comparing it to the parental cell line.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the dose-escalation process.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound and other inhibitors (e.g., MEK inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the indicated inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after drug treatment.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound and combination agents
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination agent, or the combination of both. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Mandatory Visualizations
References
- 1. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Broad Institute [broadinstitute.org]
- 3. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular characterization of acquired resistance to the BRAF inhibitor dabrafenib in a patient with BRAF-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Combination of Conformation-Specific RAF Inhibitors Overcome Drug Resistance Brought about by RAF Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Assessing RAF709 (Belvarafenib) Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of RAF709 (Belvarafenib). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound and its stock solutions to ensure stability?
A1: Proper storage is critical for maintaining the stability of this compound. For the solid (powder) form, it is recommended to store it at -20°C, protected from light and moisture in a tightly sealed container. High-concentration stock solutions, typically prepared in DMSO, should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[1] When a stock solution is needed, an aliquot should be thawed quickly and kept on ice during the experiment.
Q2: What are the common signs of this compound instability in my experiments?
A2: Instability of this compound can manifest in several ways. Physically, you might observe a color change, precipitation, or cloudiness in your solutions.[1] Chemically, instability can lead to a loss of potency in biological assays or the appearance of new peaks in analytical analyses, such as High-Performance Liquid Chromatography (HPLC).[1]
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound and suggests that its solubility limit has been exceeded.[1] To address this, you can try lowering the final concentration of this compound in your assay.[1] Alternatively, using a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffer can help maintain its solubility.[1]
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
A4: To confirm degradation in your assay medium, you can perform a time-course experiment. This involves measuring the activity or concentration of this compound at different time points after its addition to the medium. A decrease in activity or the appearance of degradation peaks in an HPLC analysis over time would indicate instability.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the assessment of this compound stability.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in stability assays. | Pipetting inaccuracies, especially with viscous solutions like DMSO stocks. Edge effects in microplates due to evaporation. Inconsistent incubation times. | - Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to be dispensed across the plate. - Avoid using the outer wells of the microplate or ensure proper plate sealing.[2] - Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[2] |
| Inconsistent IC50 values in cell-based assays. | Poor solubility of this compound leading to an inaccurate effective concentration. Degradation of this compound in the assay medium over the incubation period. | - Visually inspect assay plates for any signs of precipitation before and after the experiment. - Perform a solubility test in your specific cell culture medium.[1] - Conduct a stability study of this compound in the assay buffer to determine its degradation rate.[1] |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation of this compound into new chemical entities. | - Ensure that the solid compound and stock solutions are stored under the recommended conditions (protected from light, moisture, and extreme temperatures). - If degradation is observed in a specific solvent, consider trying an alternative solvent for your stock solution.[1] |
| Difficulty in achieving the target degradation of 5-20% in forced degradation studies. | The stress conditions (e.g., temperature, concentration of stressor) are either too harsh or too mild. | - For hydrolysis, adjust the concentration of the acid or base, the temperature, and the incubation time. - For oxidation, vary the concentration of hydrogen peroxide and the exposure time. - For thermal stress, adjust the temperature and duration of exposure. - For photostability, modify the light intensity and exposure time. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of this compound.[3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[4][5]
Objective: To identify the degradation pathways of this compound under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24, and 48 hours).[6]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for specified time points.[6]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a high temperature (e.g., 70°C) for a specified duration.
-
Also, expose the this compound stock solution to the same thermal stress.
-
At each time point, take a sample of the solid, dissolve it in the solvent, and dilute for HPLC analysis. For the solution, directly dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.[7]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Data Presentation:
Summarize the results in a table, indicating the percentage of this compound remaining and the percentage of each degradation product formed under each stress condition.
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | ... |
| 0.1 M HCl, 60°C | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| 0.1 M NaOH, 60°C | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| 3% H₂O₂, RT | 2 | ||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| Thermal (70°C) | 24 | ||||
| 48 | |||||
| Photolytic | 24 |
Visualizations
RAF Signaling Pathway
This compound is an inhibitor of RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway.[8][9] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. questjournals.org [questjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating RAF709 Inhibition of RAF Dimers
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to first-generation BRAF inhibitors like vemurafenib (B611658) has highlighted the critical role of RAF kinase dimerization in cancer signaling.[1][2] These early inhibitors can paradoxically promote RAF dimerization, leading to reactivated signaling and limited efficacy, particularly in tumors with upstream activations like RAS mutations.[3][4][5] This guide provides a comparative analysis of RAF709 (also known as Lifirafenib), a next-generation RAF inhibitor designed to effectively target both RAF monomers and dimers, thereby overcoming the limitations of its predecessors.[1][6][7]
The Challenge: RAF Dimerization and Paradoxical Activation
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers.[4] First-generation inhibitors were designed to target the BRAF V600E mutant monomer. However, in cells with wild-type BRAF or upstream RAS mutations, these inhibitors can bind to one protomer of a RAF dimer, locking the complex in an active conformation and paradoxically increasing downstream ERK signaling.[4][5] This phenomenon, known as paradoxical activation, not only contributes to acquired resistance but can also promote the development of secondary malignancies.[3][4]
Next-generation inhibitors, often called "paradox breakers," are designed to inhibit RAF signaling without inducing this paradoxical activation.[3][8] this compound is a potent, ATP-competitive inhibitor that demonstrates a distinct mode of action by showing equal activity against both RAF monomers and dimers.[1][6][7] This characteristic allows it to suppress MAPK signaling in tumors driven by various alterations, including BRAF mutations and RAS mutations, with minimal paradoxical activation.[6][7]
Comparative Performance Data
This compound demonstrates potent inhibition of RAF dimers, a key advantage over first-generation inhibitors. Its efficacy is particularly noted in KRAS-mutant cancer cells where it can inhibit vemurafenib-induced ERK phosphorylation. The table below summarizes key inhibitory activities.
| Compound | Target Context | Assay Type | IC50 Value | Key Finding | Reference |
| This compound (Lifirafenib) | Vemurafenib-induced RAF dimer | p-ERK Inhibition | ~1.2 µM | Effectively inhibits dimer-driven signaling. | [9] |
| Vemurafenib | Vemurafenib-induced RAF dimer | p-ERK Inhibition | No Effect | Fails to inhibit dimer-driven signaling. | [9] |
| LY3009120 | Pan-RAF Isoforms & Dimers | Biochemical/Cellular | 5.8 - 17 nM | Inhibits all RAF isoforms and occupies both protomers in dimers. | [10] |
| PLX8394 | BRAF V600E Splice Variants | Cell Growth | Potent | A "paradox breaker" effective against vemurafenib resistance. | [11] |
| Encorafenib (B612206) | BRAF mutant CRC | Cell Growth | Potent | Potent inhibitor but still allows pathway reactivation. | [12] |
Note: IC50 values can vary based on the specific cell line and assay conditions.
Experimental Validation of RAF Dimer Inhibition
Validating the inhibition of RAF dimers requires specific experimental approaches that can distinguish between monomeric and dimeric states. Co-immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA) are two powerful techniques for this purpose.
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique used to study protein-protein interactions.[13][14] It can be used to demonstrate that two different RAF isoforms (e.g., BRAF and CRAF) are physically associated in a dimer and to assess how this interaction is affected by an inhibitor.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) transiently transfected with epitope-tagged RAF proteins (e.g., Flag-BRAF and GFP-CRAF). Treat the cells with the desired concentration of this compound or a control inhibitor (e.g., vemurafenib) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.[15]
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the epitope tags (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.[13]
-
Add fresh Protein A/G agarose beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.[13]
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both epitope tags (e.g., anti-Flag and anti-GFP) to detect the "bait" and "prey" proteins, respectively. A strong signal for the "prey" protein in the immunoprecipitated sample indicates dimer formation.
-
Analyze input lysates to confirm equal protein expression across samples.
-
In-Situ Proximity Ligation Assay (PLA)
PLA is a highly specific and sensitive technique that allows for the visualization and quantification of protein-protein interactions within intact cells.[16][17] It generates a fluorescent signal only when two target proteins are in very close proximity (less than 40 nm), making it an excellent method to confirm RAF dimerization in a cellular context.[18]
Experimental Protocol: Proximity Ligation Assay
-
Cell Preparation: Seed cells on glass coverslips or chamber slides. After adherence, treat with this compound or control inhibitors as required. Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that recognize the two RAF proteins of interest (e.g., mouse anti-BRAF and rabbit anti-CRAF). Incubate overnight at 4°C in a humidified chamber.[18]
-
PLA Probe Incubation: Wash the cells and incubate with PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides (one PLUS and one MINUS probe). These probes will bind to the primary antibodies. Incubate for 1 hour at 37°C.
-
Ligation: Wash the cells and add a ligation solution containing two connector oligonucleotides and a ligase. If the PLA probes are in close proximity, the connector oligos will hybridize to the probes and be ligated into a closed DNA circle. Incubate for 30 minutes at 37°C.[19]
-
Amplification: Wash the cells and add an amplification solution containing a DNA polymerase. The circular DNA template is amplified via rolling circle amplification, generating a long DNA product containing hundreds of repeat sequences. Incubate for 100 minutes at 37°C.[19]
-
Detection and Imaging:
-
Wash the cells and add a detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize the samples using a fluorescence microscope. Each fluorescent spot represents a single RAF dimer interaction.
-
Quantify the number of spots per cell using image analysis software to compare the extent of dimerization between different treatment conditions.
-
Validating the activity of RAF inhibitors against RAF dimers is essential for developing more effective and durable cancer therapies. This compound represents a significant advancement over first-generation inhibitors by effectively targeting both monomeric and dimeric forms of RAF, thereby preventing the paradoxical MAPK pathway activation that drives resistance.[6][7] The experimental protocols for Co-Immunoprecipitation and Proximity Ligation Assay provide robust methods for researchers to directly assess and quantify the inhibition of RAF dimerization, enabling a clear comparison of novel compounds like this compound against existing alternatives.
References
- 1. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 2. Targeting the Raf kinases in human cancer: the Raf dimer dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RAF dimers: it takes two to tango - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, synthesis and characterisation of a novel type II B-RAF paradox breaker inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Inhibition of mutant BRAF splice variant signaling by next generation, selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Raf Dimerization and its Inhibition on Normal and Disease-associated Raf Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 18. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Visualization of RAS/MAPK signaling in situ by the proximity ligation assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RAF709 vs. Vemurafenib in BRAF V600E Mutant Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Generations of RAF Inhibition
The discovery of activating BRAF mutations, particularly the V600E substitution, has transformed the therapeutic landscape for melanoma and other cancers. This has led to the development of targeted therapies aimed at the constitutively active BRAF kinase. This guide provides a detailed, data-driven comparison of two key RAF inhibitors: vemurafenib (B611658), a first-generation selective BRAF V600E inhibitor, and RAF709, a next-generation pan-RAF inhibitor. We will delve into their distinct mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate this data.
Executive Summary: A Tale of Two Inhibitors
Vemurafenib marked a significant breakthrough in treating BRAF V600E-mutant cancers by selectively targeting the monomeric form of the mutated kinase.[1] However, its efficacy is often limited by the development of resistance and the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2] this compound represents a newer class of inhibitors designed to overcome these limitations. By potently inhibiting both RAF monomers and dimers, this compound demonstrates a distinct and broader mechanism of action, leading to minimal paradoxical activation and efficacy in a wider range of mutational contexts, including RAS-mutant tumors.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and vemurafenib in BRAF V600E mutant cancer cell lines.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | BRAF Status | This compound IC50 (nM) | Vemurafenib IC50 (nM) |
| A375 | V600E | ~50-100 | ~31-248.3[5][6] |
| SK-MEL-28 | V600E | Not Reported | ~100-200 |
| WM793B | V600E | Not Reported | ~626 |
| LOX IMVI | V600E | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions and laboratory. The data presented is a synthesis of values reported in the literature.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| A375 (BRAF V600E) | This compound | Not Reported | Significant Regression[4] |
| A375 (BRAF V600E) | Vemurafenib | 50 mg/kg | ~40-75%[1] |
| LOX (BRAF V600E) | Vemurafenib | Dose-dependent | Significant Inhibition[1] |
Mechanism of Action: Monomers vs. Dimers
The fundamental difference between this compound and vemurafenib lies in their targeting strategy within the RAF signaling pathway.
Vemurafenib: As a first-generation inhibitor, vemurafenib is highly selective for the ATP-binding pocket of the monomeric, constitutively active BRAF V600E protein.[1] This specificity leads to potent inhibition of the MAPK pathway in cancer cells harboring this mutation. However, in BRAF wild-type cells, vemurafenib can promote the dimerization of RAF proteins (BRAF/CRAF), leading to the paradoxical activation of the downstream MEK/ERK pathway.[2] This can contribute to the development of secondary skin cancers observed in some patients.
This compound: In contrast, this compound is a pan-RAF inhibitor, meaning it potently inhibits both BRAF and CRAF kinases, and is effective against both monomeric and dimeric forms of these enzymes.[3][4] This dual-targeting approach prevents the formation of drug-induced RAF dimers and subsequent paradoxical pathway activation.[3] This broader mechanism of action also confers activity against tumors with RAS mutations, which signal through RAF dimers.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for vemurafenib and this compound.
Experimental Workflow
Caption: A typical experimental workflow for comparing RAF inhibitors.
Logical Relationship: Paradoxical Activation
Caption: The differential effect on paradoxical activation.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate BRAF V600E mutant melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vemurafenib (typically ranging from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Western Blotting for MAPK Pathway Activation
-
Cell Culture and Treatment: Culture BRAF V600E mutant cells to 70-80% confluency and treat with various concentrations of this compound or vemurafenib for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of ERK and MEK overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of BRAF V600E mutant melanoma cells (e.g., 5 x 10^6 A375 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), and then randomize the mice into treatment groups (vehicle control, this compound, vemurafenib).
-
Drug Administration: Administer the drugs orally (gavage) at the predetermined doses and schedule (e.g., daily or twice daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves and calculate the percentage of tumor growth inhibition.
Conclusion
The comparison between this compound and vemurafenib highlights the evolution of targeted cancer therapy. While vemurafenib demonstrated the power of selectively inhibiting a key oncogenic driver, its limitations paved the way for the development of next-generation inhibitors like this compound. By targeting both RAF monomers and dimers, this compound offers the potential for more durable responses and a broader therapeutic window by minimizing paradoxical MAPK pathway activation. The experimental data and protocols outlined in this guide provide a framework for researchers to further evaluate and compare these and other novel RAF inhibitors in the ongoing effort to improve outcomes for patients with BRAF-mutant cancers.
References
- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]
- 4. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. | Broad Institute [broadinstitute.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RAF709 and Dabrafenib in RAS-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for cancers driven by RAS mutations remains a significant challenge in oncology. The RAS-RAF-MEK-ERK signaling pathway is a critical mediator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. While BRAF inhibitors like dabrafenib (B601069) have shown remarkable success in BRAF-mutant melanomas, their efficacy in RAS-mutant tumors is limited. This has spurred the development of next-generation RAF inhibitors, such as RAF709, designed to overcome the resistance mechanisms prevalent in RAS-driven cancers. This guide provides an objective comparison of this compound and dabrafenib, focusing on their performance in preclinical RAS-mutant models, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and dabrafenib lies in their interaction with RAF kinase monomers and dimers. In RAS-mutant cancers, signaling proceeds through the formation of RAF dimers.
Dabrafenib , a first-generation RAF inhibitor, is a potent inhibitor of the BRAF V600E mutant monomer.[1] However, in the presence of activated RAS, dabrafenib can paradoxically activate the MAPK pathway by promoting the dimerization of wild-type RAF isoforms (CRAF with BRAF or CRAF with CRAF).[1][2][3] This paradoxical activation limits its therapeutic utility as a monotherapy in RAS-mutant settings.[2][4]
This compound , in contrast, is a next-generation inhibitor designed to potently and selectively inhibit both RAF monomers and dimers with equal activity.[5][6][7][8] This characteristic allows it to effectively suppress MAPK signaling in tumors driven by RAS mutations, where RAF dimerization is the primary mode of signal transduction, while showing minimal paradoxical activation.[5][6][7][8][9]
Signaling Pathway: this compound vs. Dabrafenib in RAS-Mutant Cells
The differential effects of this compound and dabrafenib on the MAPK signaling cascade in RAS-mutant cells are a direct consequence of their distinct mechanisms of action.
Preclinical Efficacy: In Vitro and In Vivo Data
Experimental data from preclinical studies highlight the superior performance of this compound in RAS-mutant cancer models compared to dabrafenib.
In Vitro Cellular Proliferation
Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines harboring KRAS and NRAS mutations, whereas dabrafenib is largely inactive.[9][10]
| Cell Line | Mutation | This compound IC50 (µM) | Dabrafenib IC50 (µM) |
| Calu-6 | KRAS G12C | 0.02 | >10 |
| HCT116 | KRAS G13D | 0.05 | >10 |
| SK-MEL-30 | NRAS Q61K | 0.01 | 0.1 |
| IPC-298 | NRAS Q61L | 0.02 | 0.2 |
Data compiled from publicly available research.[9][10]
In Vivo Tumor Growth Inhibition
In xenograft models of RAS-mutant cancers, this compound has demonstrated significant dose-dependent tumor growth inhibition and even regression, a feat not achieved with dabrafenib monotherapy.[5][7][9][11]
| Tumor Model | Mutation | Treatment | Tumor Growth Inhibition (%) |
| Calu-6 Xenograft | KRAS G12C | This compound (50 mg/kg, daily) | >100 (Regression) |
| Calu-6 Xenograft | KRAS G12C | Dabrafenib | Not Reported (Ineffective) |
Data compiled from publicly available research.[9][11]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are summaries of the key experimental methodologies employed in the cited preclinical studies.
Cell Proliferation Assay
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 5. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of RAF709 and Next-Generation RAF Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of RAF709 (belvarafenib) against other next-generation RAF inhibitors. This document synthesizes experimental data to highlight key performance differences and provides detailed methodologies for the cited experiments.
The landscape of targeted cancer therapy has been significantly shaped by the development of RAF inhibitors, particularly for malignancies driven by mutations in the BRAF gene, such as melanoma. However, the efficacy of first-generation inhibitors is often curtailed by acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells. This guide delves into the next wave of these targeted agents, comparing the pan-RAF inhibitor this compound to other modern inhibitors designed to overcome these challenges.
Overcoming the Hurdles of First-Generation RAF Inhibition
First-generation BRAF inhibitors like vemurafenib (B611658) and dabrafenib, while effective against BRAF V600E mutant tumors, paradoxically activate the MAPK pathway in cells with upstream activation (e.g., RAS mutations). This can lead to the development of secondary malignancies and limit their therapeutic window. Furthermore, resistance often emerges through various mechanisms, including BRAF splice variants, NRAS mutations, or activation of bypass pathways, frequently leading to the reactivation of the MAPK/ERK signaling cascade.[1][2][3][4][5]
Next-generation RAF inhibitors have been engineered to address these limitations. They can be broadly categorized into:
-
Pan-RAF Inhibitors: These compounds, like this compound, target all RAF isoforms (ARAF, BRAF, CRAF), including both monomeric and dimeric forms. This broader activity profile can be effective in tumors with non-V600 BRAF mutations and those with RAS mutations that signal through RAF dimers.[6][7][8][9]
-
"Paradox Breakers": This class of inhibitors, such as PLX7904 and PLX8394, is designed to selectively inhibit mutant BRAF without causing paradoxical MAPK pathway activation.[2][10][11][12][13] They often achieve this by disrupting the formation of RAF dimers.[13]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other next-generation RAF inhibitors against various RAF kinases and cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound | BRAF | 0.4[7][14] |
| BRAF V600E | 0.3 - 1.5[7] | |
| CRAF | 0.5[7][14] | |
| KIN-2787 | ARAF | 0.06 - 3.46[6] |
| BRAF | 0.06 - 3.46[6] | |
| CRAF | 0.06 - 3.46[6] |
Table 2: Cellular Inhibitory Activity (EC50/IC50)
| Inhibitor | Cell Line | Genotype | Parameter | EC50/IC50 (µM) |
| This compound | Calu-6 | KRAS mutant | pMEK Inhibition | 0.02[7][14] |
| Calu-6 | KRAS mutant | pERK Inhibition | 0.1[7][14] | |
| Calu-6 | KRAS mutant | Proliferation | 0.95[7][14] | |
| KIN-2787 | Class II & III BRAF mutant cell lines | BRAF Class II/III | Proliferation | <0.05[6] |
| Encorafenib | Class I BRAF mutant cell lines | BRAF Class I | pERK Inhibition | 0.0034 - 0.058[15] |
| Class II BRAF mutant cell lines | BRAF Class II | pERK Inhibition | 0.04 - 2.7[15] | |
| Class III BRAF mutant cell lines | BRAF Class III | pERK Inhibition | 0.308 - 0.99[15] |
Signaling Pathways and Inhibitor Mechanisms
The diagrams below illustrate the MAPK signaling pathway, the mechanism of paradoxical activation by first-generation inhibitors, and the mode of action of next-generation inhibitors like this compound.
References
- 1. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 13. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RAF709 and Belvarafenib: Next-Generation RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive, data-supported comparison of two next-generation RAF inhibitors, RAF709 and belvarafenib (B606014). This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to generate these findings.
Introduction
The Ras-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a hallmark of many human cancers.[1] While first-generation BRAF inhibitors have shown clinical efficacy, their utility is often limited by paradoxical activation of the MAPK pathway in RAS-mutant cells and the development of resistance.[2] this compound and belvarafenib are novel RAF inhibitors designed to overcome these limitations. Both are classified as type II inhibitors that can effectively target both RAF monomers and dimers, a key distinction from their predecessors.[3][4] This guide presents a head-to-head comparison of their preclinical performance based on available experimental data.
Mechanism of Action
Both this compound and belvarafenib are potent, orally available, ATP-competitive inhibitors of RAF kinases.[5] They are designed to inhibit BRAF and CRAF, thereby blocking downstream signaling to MEK and ERK.[5] A key feature of these next-generation inhibitors is their ability to inhibit RAF dimers, which is a common mechanism of resistance to first-generation BRAF inhibitors.[3][4] By effectively blocking both monomeric and dimeric forms of RAF, this compound and belvarafenib aim to provide more durable and broader anti-tumor activity, particularly in tumors with RAS mutations that signal through RAF dimers.[5]
Signaling Pathway Overview
The diagram below illustrates the canonical MAPK signaling pathway and the points of intervention for this compound and belvarafenib.
Preclinical Performance Data
The following tables summarize the available quantitative data for this compound and belvarafenib, allowing for a comparative assessment of their preclinical activity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound IC50 (nM) | Belvarafenib IC50 (nM) |
| BRAF | 0.4[6] | 41[7], 56[4] |
| BRAF V600E | 1.5[3] | 7[4][7] |
| CRAF (RAF-1) | 0.5[6] | 2[7], 5[4] |
Table 2: In Vitro Cellular Proliferation (IC50)
| Cell Line | Mutation Status | This compound IC50 (µM) | Belvarafenib IC50 (nM) |
| A375 | BRAF V600E | - | 57[7] |
| SK-MEL-28 | BRAF V600E | - | 69[7] |
| SK-MEL-2 | NRAS Q61R | - | 53[7] |
| SK-MEL-30 | NRAS Q61K | - | 24[7] |
| Calu-6 | KRAS Q61K | 0.95[3] | - |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Kinase Inhibition Assays
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol (as adapted for this compound): [3]
-
Reaction Setup: A reaction mixture is prepared containing the purified RAF kinase (e.g., CRAF Y340E/Y341E at 10 pM), a kinase-dead MEK1 protein substrate (10 nM), and ATP (3 µM) in a reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.05% BSA, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT).[3]
-
Inhibitor Addition: Serial dilutions of the inhibitor (this compound or belvarafenib) are added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is included.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 40 minutes for this compound).[3]
-
Quenching: The reaction is stopped by the addition of a quench solution (e.g., 50 mM Tris pH 7.5, 50 mM EDTA).[3]
-
Detection: The amount of phosphorylated MEK substrate is quantified using a suitable detection method, such as an immunoassay (e.g., HTRF).
-
Data Analysis: The data is plotted as the percentage of kinase activity versus the inhibitor concentration, and the IC50 value is calculated using a four-parameter logistic equation.[3]
Cellular Proliferation Assays
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the inhibitor (this compound or belvarafenib) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are expressed as the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% growth inhibition, is determined by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (this compound or belvarafenib) is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel RAF inhibitor.
Resistance Mechanisms
A critical aspect of targeted therapy is the emergence of drug resistance. For belvarafenib, resistance has been associated with the acquisition of mutations in ARAF.[2] These mutations can reactivate the MAPK pathway despite the presence of the inhibitor.[2] Combining belvarafenib with a MEK inhibitor has been proposed as a strategy to overcome or delay the development of such resistance.[2] Information on specific resistance mechanisms to this compound is less detailed in the currently available literature.
Conclusion
Both this compound and belvarafenib demonstrate potent preclinical activity against key RAF kinases and cancer cell lines harboring BRAF and RAS mutations. Their ability to inhibit RAF dimers represents a significant advancement over first-generation inhibitors. Based on the available IC50 data, this compound appears to have greater potency against wild-type BRAF and CRAF in biochemical assays, while belvarafenib shows strong activity against BRAF V600E and in various NRAS-mutant melanoma cell lines.
The choice between these inhibitors for further development or for specific research applications may depend on the particular genetic context of the cancer being studied. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting their own studies. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound and belvarafenib.
References
- 1. Antitumor properties of this compound, a highly selective and potent inhibitor of RAF kinase dimers, in tumors driven by mutant RAS or BRAF. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiTE® Xenograft Protocol [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Next Wave of Precision Oncology: Assessing the Synergistic Effects of RAF709 in Combination Therapies
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer treatments is a continuous endeavor. RAF709, a potent and highly selective pan-RAF inhibitor, has emerged as a promising agent, particularly in cancers driven by RAS and RAF mutations. This guide provides an in-depth comparison of this compound's performance, both as a monotherapy and in synergistic combination with other targeted agents, supported by key preclinical experimental data.
At the forefront of targeted cancer therapy, this compound distinguishes itself from first-generation RAF inhibitors. Its novel mechanism of action, enabling the inhibition of both RAF monomers and dimers, allows it to circumvent the paradoxical activation of the MAPK pathway often seen with its predecessors. This key feature not only enhances its efficacy in tumors with BRAF V600 mutations but also extends its activity to cancers harboring RAS mutations (NRAS and KRAS), which have historically been challenging to treat.[1][2][3]
Synergistic Potential with MEK Inhibitors: A Powerful Alliance
Preclinical studies have consistently demonstrated that the combination of this compound with MEK inhibitors leads to enhanced anti-tumor activity. This synergistic effect is rooted in the vertical inhibition of the MAPK signaling cascade, where both RAF and MEK, two critical kinases in this pathway, are simultaneously blocked. This dual targeting leads to a more profound and sustained suppression of downstream signaling, ultimately driving cancer cell apoptosis and inhibiting tumor growth.[3][4]
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of this compound as a single agent and in combination with MEK inhibitors in various cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | This compound IC50 (µM) |
| A375 | Melanoma | BRAF V600E | 0.044 |
| SK-MEL-30 | Melanoma | NRAS Q61K | 0.139 |
| HCT116 | Colorectal Cancer | KRAS G13D | 0.079 |
| Calu-6 | Lung Cancer | KRAS G12C | ~0.95 (EC50 for proliferation) |
Data sourced from Shao et al., Cancer Research, 2018.[5]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Genotype | Treatment | Tumor Growth Inhibition (%) |
| Calu-6 | Lung Cancer | KRAS G12C | This compound (30 mg/kg) | 46% (T/C) |
| Calu-6 | Lung Cancer | KRAS G12C | This compound (200 mg/kg) | 92% (Regression) |
| Patient-Derived Xenograft (PDX) | Melanoma | NRAS Q61R | This compound | Regression |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | KRAS G12D | This compound | Regression |
T/C: Treatment/Control. Data sourced from Shao et al., Cancer Research, 2018.[2][3]
While specific quantitative synergy data (e.g., Combination Index) for this compound with MEK inhibitors from the primary preclinical study is not detailed in the main publication, the enhanced anti-tumor activity in KRAS-mutant tumors was noted. For context, studies with other pan-RAF inhibitors like Belvarafenib, which is in clinical trials in combination with the MEK inhibitor cobimetinib, have shown promising objective response rates in patients with RAS or RAF mutations, providing a clinical rationale for this combination strategy.
Mechanism of Action and Synergistic Signaling Pathway
This compound is an ATP-competitive inhibitor that potently targets both BRAF and CRAF kinases.[1] Unlike first-generation RAF inhibitors that are only effective against BRAF monomers, this compound effectively inhibits both monomeric and dimeric forms of the RAF kinase.[2] This is crucial in RAS-mutant cancers where RAF proteins signal as dimers. By inhibiting RAF dimers, this compound blocks the downstream phosphorylation of MEK and ERK, key components of the MAPK pathway that drive cell proliferation and survival.[1]
The synergistic effect with MEK inhibitors arises from the dual blockade of this critical pathway. While this compound inhibits the initial phosphorylation of MEK, a MEK inhibitor will block the activity of any residual phosphorylated MEK, leading to a more complete shutdown of ERK signaling.
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the efficacy of this compound.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines with known driver mutations (e.g., A375, SK-MEL-30, HCT116) were used.
-
Method: Cells were seeded in 96-well plates and treated with a dose range of this compound for 3 to 5 days. Cell viability was assessed using a colorimetric assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
Purpose: To determine the potency of this compound in inhibiting the growth of cancer cells with different genetic backgrounds.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used.
-
Method: Human cancer cells (cell line-derived xenografts) or patient tumor fragments (patient-derived xenografts) were implanted subcutaneously. Once tumors reached a specified size, mice were randomized into treatment groups and dosed orally with vehicle control or this compound at various concentrations. Tumor volume and body weight were measured regularly.
-
Purpose: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Comparison with Other Pan-RAF and Dual RAF/MEK Inhibitors
This compound is part of a growing class of next-generation RAF inhibitors. Below is a comparison with other notable compounds in development.
Table 3: Comparison of Next-Generation RAF and RAF/MEK Inhibitors
| Drug | Target(s) | Key Characteristics | Development Stage (Combination) |
| This compound | Pan-RAF (monomer & dimer) | Potent and selective; active in RAS-mutant models. | Preclinical |
| Belvarafenib (HM95573) | Pan-RAF | Shows activity in RAS and RAF-mutant solid tumors. | Phase 1 (with Cobimetinib) |
| LXH254 | BRAF/CRAF (ARAF-sparing) | Paralog-selective; potentially improved therapeutic index. | Clinical Trials (with MEK/ERK inhibitors) |
| VS-6766 | Dual RAF/MEK | "RAF/MEK clamp"; vertical inhibition with a single agent. | Clinical Trials (with other agents) |
This comparison highlights the different strategies being employed to target the RAF-MEK pathway more effectively. While this compound demonstrates strong preclinical potential, other agents are progressing through clinical trials, offering valuable insights into the clinical translation of these combination strategies.
Conclusion and Future Directions
The preclinical data for this compound strongly supports its potential as a valuable therapeutic agent, particularly in combination with MEK inhibitors for the treatment of RAS and RAF-mutant cancers. Its ability to inhibit both RAF monomers and dimers represents a significant advancement over first-generation inhibitors. The synergistic effect observed with MEK inhibitors underscores the importance of dual pathway blockade for achieving a more potent and durable anti-tumor response.
Future research should focus on detailed quantitative analysis of the synergy between this compound and various MEK inhibitors in a broader range of preclinical models. Furthermore, the initiation of clinical trials for this compound in combination with a MEK inhibitor will be a critical next step to validate these promising preclinical findings in patients and to determine the safety and efficacy of this combination in a clinical setting. The continued development of this compound and similar next-generation inhibitors holds the promise of expanding the reach of precision oncology to a wider population of cancer patients with previously difficult-to-treat mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Navigating Resistance: A Comparative Guide to RAF709 and Other RAF Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the next-generation pan-RAF inhibitor, RAF709, against other RAF inhibitors, with a focus on cross-resistance mechanisms and supporting experimental data.
This compound (also known as LXH254) is a potent, selective, and orally bioavailable pan-RAF inhibitor that uniquely targets both RAF monomers and dimers.[1][2] This dual activity is critical for overcoming the common resistance mechanisms that plague first-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, which primarily target BRAF V600E monomers.[1] Resistance to these earlier inhibitors often involves the reactivation of the MAPK pathway through RAF dimerization.[3]
Comparative Efficacy of RAF Inhibitors
The in vitro efficacy of this compound and other RAF inhibitors varies across different cancer cell lines, particularly in the context of acquired resistance. The following tables summarize key quantitative data from preclinical studies.
| Inhibitor | Target | IC50 (nM) in A375 (BRAF V600E, Sensitive) | IC50 (nM) in SK-MEL-239 (BRAF V600E, Sensitive) | Reference |
| This compound | Pan-RAF (monomer & dimer) | Not explicitly stated in provided results | Not explicitly stated in provided results | [1][2] |
| Encorafenib | BRAF V600 monomer | ~10 | Not explicitly stated in provided results | [4] |
| Belvarafenib (B606014) | Pan-RAF (dimer selective) | Not explicitly stated in provided results | Not explicitly stated in provided results | [5][6] |
| Vemurafenib | BRAF V600 monomer | ~10-100 | ~500 | [7][8] |
| Dabrafenib | BRAF V600 monomer | ~1-10 | Not explicitly stated in provided results | [4] |
Table 1: Comparative IC50 Values of RAF Inhibitors in Sensitive Melanoma Cell Lines.
| Cell Line Model | Resistance Mechanism | Inhibitor | Fold Increase in IC50 (Resistant vs. Parental) | Reference |
| Vemurafenib-Resistant A375 | MAPK Pathway Reactivation | Vemurafenib | >100 | [7] |
| Belvarafenib-Resistant IPC-298 | ARAF Mutations | Belvarafenib | Significant increase | [5][6] |
| Encorafenib-Resistant A375 | Altered Iron Metabolism, Increased AKT Signaling | Encorafenib | Significant increase | [9][10] |
Table 2: Examples of Acquired Resistance and Fold Change in IC50 for Various RAF Inhibitors.
Mechanisms of Cross-Resistance
Cross-resistance studies indicate that the effectiveness of a subsequent RAF inhibitor is highly dependent on the specific mechanism of resistance to the initial inhibitor.
-
RAF Dimerization: First-generation BRAF inhibitors are largely ineffective against tumors that have developed resistance through RAF dimerization. Pan-RAF inhibitors like this compound, which inhibit both monomers and dimers, are designed to overcome this resistance mechanism.[1][2]
-
ARAF-Mediated Resistance: Studies with LXH254 (this compound) have shown that ARAF can mediate resistance to this inhibitor.[11][12] In RAS-mutant cell lines, the loss of ARAF sensitizes cells to LXH254, and this resistance mechanism requires both the kinase function and dimerization of ARAF.[11][12] Similarly, acquired resistance to the pan-RAF inhibitor belvarafenib has been linked to the emergence of mutations in ARAF.[5][6]
-
MAPK Pathway Reactivation: Reactivation of the MAPK pathway, through mutations in downstream components like MEK or upstream activators like RAS, is a common theme in resistance to various RAF inhibitors.[3][13] Combination therapies, such as a pan-RAF inhibitor with a MEK inhibitor, have shown promise in overcoming this type of resistance.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to cross-resistance studies.
Caption: MAPK signaling pathway and points of intervention for different RAF inhibitors.
Caption: A typical experimental workflow for studying drug resistance.
Experimental Protocols
Generation of RAF Inhibitor-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to the RAF inhibitor of interest (e.g., A375 melanoma cells for vemurafenib).
-
Dose Escalation: Culture the cells in the continuous presence of the RAF inhibitor, starting at a concentration around the IC50 value.
-
Adaptation: Gradually increase the concentration of the inhibitor in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of the inhibitor, isolate single-cell clones to establish stable resistant cell lines.
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value indicates acquired resistance.
Assessment of MAPK Pathway Activation by Western Blot
-
Cell Lysis: Treat parental and resistant cells with the RAF inhibitor at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the levels of p-MEK and p-ERK relative to total MEK and ERK. Persistent or increased phosphorylation in the presence of the inhibitor in resistant cells indicates pathway reactivation.
RAF Dimerization Assays
Co-Immunoprecipitation (Co-IP):
-
Cell Treatment and Lysis: Treat cells with the RAF inhibitor of interest. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for one RAF isoform (e.g., anti-BRAF).
-
Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other RAF isoforms (e.g., anti-CRAF) to detect co-precipitated proteins, which indicates dimerization.
Split-Luciferase Complementation Assay:
-
Vector Construction: Create expression vectors where different RAF isoforms are fused to the N-terminal or C-terminal fragments of a luciferase enzyme.
-
Transfection: Co-transfect cells with the constructs encoding the two RAF isoforms of interest.
-
Inhibitor Treatment: Treat the transfected cells with the RAF inhibitor.
-
Luminescence Measurement: If the two RAF isoforms dimerize, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme. Add the luciferase substrate and measure the resulting luminescence, which is proportional to the extent of dimerization.
This guide provides a foundational understanding of the cross-resistance landscape for this compound and other RAF inhibitors. The provided experimental protocols can serve as a starting point for researchers aiming to investigate these complex resistance mechanisms further. As the field of targeted cancer therapy continues to evolve, a thorough understanding of such mechanisms is crucial for the development of more effective and durable treatment strategies.
References
- 1. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Second-generation BRAF inhibitor Encorafenib resistance is regulated by NCOA4-mediated iron trafficking in the drug-resistant malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Second-generation BRAF inhibitor Encorafenib resistance is regulated by NCOA4-mediated iron trafficking in the drug-resistant malignant melanoma cells | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. | Broad Institute [broadinstitute.org]
Validating RAF709 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of RAF709, a potent pan-RAF inhibitor, within a cellular context. We will explore key experimental techniques, present comparative data for this compound and other relevant RAF inhibitors, and provide detailed protocols to aid in the design and execution of your experiments.
Introduction to this compound and Target Engagement
This compound is a next-generation RAF inhibitor that demonstrates potent activity against both BRAF and CRAF kinases, including their dimeric forms.[1][2] Unlike first-generation BRAF-selective inhibitors, which can lead to paradoxical activation of the MAPK pathway in RAS-mutant contexts, pan-RAF inhibitors like this compound are designed to overcome this limitation.[1][3] Validating that a compound like this compound reaches and binds to its intended target in a complex cellular environment is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the compound's mechanism of action and helps to interpret cellular and in vivo efficacy data.
This guide will focus on three widely used methods for assessing RAF inhibitor target engagement:
-
Western Blotting for Downstream Signaling: An indirect but highly informative method that measures the phosphorylation status of downstream kinases, MEK and ERK, to assess the functional consequence of RAF inhibition.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the binding of a drug to its target protein inside intact cells by assessing changes in the protein's thermal stability.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that allows for the quantitative measurement of compound binding to a target protein in live cells in real-time.
Comparative Analysis of RAF Inhibitors
To provide a clear comparison, the following tables summarize the performance of this compound alongside other well-characterized RAF inhibitors across various assays.
Biochemical and Cellular Potency
| Inhibitor | Type | BRAF IC50 (nM) | CRAF IC50 (nM) | Cell Line | pERK EC50/IC50 (µM) | Reference |
| This compound | Pan-RAF (Monomer/Dimer) | 0.4 | 0.5 | Calu-6 (KRAS mutant) | 0.1 | [4][5] |
| Belvarafenib | Pan-RAF (Dimer selective) | - | - | HCT-116 | - | [6] |
| LY3009120 | Pan-RAF (Dimer selective) | 9.1 (WT) | 15 (WT) | - | - | [1] |
| Vemurafenib | BRAF selective (Monomer) | - | - | A375 (BRAF V600E) | - | [7] |
Note: Direct comparison of EC50/IC50 values should be done with caution due to variations in experimental conditions across different studies.
Cellular Thermal Shift Assay (CETSA) Data
| Inhibitor | Target | Cell Line | pEC50 | Reference |
| Dabrafenib | B-Raf | A375 | - | [8] |
| LY3009120 | B-Raf | A375 | - | [8] |
| AZ628 | B-Raf | A375 | - | [8] |
| Vemurafenib | B-Raf | A375 | - | [8] |
No direct CETSA data for this compound was found in the searched literature. The table above provides data for other RAF inhibitors to illustrate the type of comparative data that can be generated with this assay.
Signaling Pathways and Experimental Workflows
RAF-MEK-ERK Signaling Pathway
Caption: The RAF-MEK-ERK signaling cascade initiated by active RAS.
Experimental Workflow for Target Engagement Validation
Caption: Overview of experimental workflows for validating this compound target engagement.
Comparison of Target Engagement Methodologies
Caption: Key features of the compared target engagement validation methods.
Experimental Protocols
Western Blotting for pMEK and pERK Inhibition
This protocol describes how to assess the inhibition of the RAF-MEK-ERK signaling pathway by measuring the phosphorylation status of MEK and ERK.
Materials:
-
Cancer cell line of interest (e.g., Calu-6 for KRAS mutant, A375 for BRAF V600E)
-
This compound and other RAF inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound or other inhibitors for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to directly measure the binding of this compound to RAF proteins in cells.[9][10]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Equipment for heating cell suspensions (e.g., PCR cycler, water bath)
-
Lysis buffer with protease inhibitors
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction:
-
Western Blotting: Analyze the supernatant (soluble fraction) by Western blotting for the target RAF protein.
-
Mass Spectrometry: For a global thermal proteome profiling approach.
-
-
Data Analysis: Quantify the amount of soluble RAF protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol provides a general framework for using the NanoBRET™ technology to quantify this compound binding to RAF in live cells.[11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-RAF fusion proteins
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
NanoBRET™ tracer
-
This compound
-
Plate reader capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-RAF fusion vector.
-
Cell Plating: Plate the transfected cells into 96- or 384-well white assay plates.
-
Compound Treatment: Add a serial dilution of this compound to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® Substrate to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.
Conclusion
Validating the target engagement of this compound in a cellular setting is essential for understanding its mechanism of action and advancing its development. This guide has provided a comparative overview of three key methodologies: Western blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay. Each technique offers unique advantages, from the functional readout of Western blotting to the direct binding assessment of CETSA and the real-time, live-cell capabilities of NanoBRET™. By presenting comparative data and detailed protocols, this guide aims to equip researchers with the necessary information to select and implement the most appropriate methods for their specific research questions, ultimately facilitating the robust characterization of this compound and other RAF inhibitors.
References
- 1. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Properties of this compound, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® TE Intracellular RAF Dimer Assays [promega.kr]
- 12. researchgate.net [researchgate.net]
RAF709 in Patient-Derived Xenografts: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RAF709's performance against other RAF inhibitors, supported by experimental data from patient-derived xenograft (PDX) models.
This compound is a next-generation pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models, particularly in tumors harboring BRAF and RAS mutations. Unlike first-generation BRAF inhibitors, which are only effective against BRAF V600 monomers, this compound is designed to inhibit both RAF monomers and dimers, a key mechanism of resistance to earlier drugs. This guide delves into the efficacy of this compound in patient-derived xenografts (PDXs), which are considered more clinically relevant models than traditional cell line xenografts.
Efficacy of this compound in Patient-Derived Xenografts
A pivotal study by Stuart et al. (2018) evaluated the efficacy of this compound in a panel of 79 patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The results, summarized in the waterfall plot below, demonstrate this compound's activity across various genetic backgrounds.
Summary of Antitumor Activity of this compound in NSCLC PDX Models
| Genetic Alteration | Number of Models | Number of Responses | Response Rate (%) |
| BRAF Mutant | 8 | 4 | 50% |
| KRAS Mutant | 25 | 8 | 32% |
| NRAS Mutant | 3 | 1 | 33% |
| Wild-Type (BRAF/RAS) | 43 | 5 | 12% |
Note: Response is defined as >30% tumor volume regression. Data is extracted from the waterfall plot in Stuart et al., Cancer Research, 2018. A direct head-to-head comparison with other RAF inhibitors in the same PDX models is not publicly available.
The data indicates that this compound is most effective in PDX models with BRAF mutations, followed by those with KRAS and NRAS mutations. This is consistent with its mechanism of action, targeting the RAF signaling pathway that is often activated by these mutations.
Comparison with Other RAF Inhibitors
Direct comparative efficacy data of this compound against other RAF inhibitors in the same PDX models is limited in publicly available literature. However, we can infer its potential advantages based on its mechanism and data from separate studies.
| Inhibitor | Mechanism of Action | Reported Efficacy in PDX Models | Key Advantages |
| This compound | Pan-RAF inhibitor (inhibits RAF monomers and dimers) | Shows efficacy in BRAF and RAS mutant PDX models. | Active against tumors with RAS mutations and those resistant to first-generation RAF inhibitors. |
| Dabrafenib | BRAF V600 inhibitor (first-generation) | Primarily effective in BRAF V600 mutant melanoma PDX models. | High response rates in BRAF V600-mutant melanoma. |
| Belvarafenib | Pan-RAF inhibitor | Demonstrates activity in BRAF and NRAS mutant melanoma PDX models. | Potentially broader activity than first-generation inhibitors. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound in PDX models.
Patient-Derived Xenograft (PDX) Efficacy Studies
-
PDX Model Establishment: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID). Tumors are then passaged to subsequent generations of mice for expansion and establishment of a PDX line.
-
Drug Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally, once or twice daily, at a specified dose (e.g., 50-100 mg/kg).
-
Tumor Volume Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The percentage change in tumor volume from baseline is calculated for each mouse. Efficacy is often represented as a waterfall plot showing the best response for each individual PDX model.
Western Blot Analysis
-
Protein Extraction: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
MAPK Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the MAPK pathway by targeting both RAF monomers and dimers.
Experimental Workflow for PDX Efficacy Studies
Caption: A typical workflow for assessing the efficacy of a drug in PDX models.
Safety Operating Guide
Essential Guide to the Proper Disposal of RAF709
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of RAF709, a potent RAF kinase inhibitor. Given that a specific Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available, this compound should be treated as a hazardous chemical. The following procedures are based on established best practices for the disposal of potent, novel research compounds.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and handling requirements.
| Property | Value | Source |
| Molecular Formula | C28H29F3N4O4 | [1] |
| Molecular Weight | 542.6 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Solubility in Ethanol (B145695) | ~10 mg/mL | [1] |
| Solubility in DMSO | ~30 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe disposal of this compound in various forms. These procedures are designed to comply with general laboratory safety standards and hazardous waste regulations.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Classification : Treat all unused or expired solid this compound as hazardous chemical waste.[2][3][4]
-
Packaging :
-
If possible, keep the compound in its original, clearly labeled container.
-
If repackaging is necessary, use a new, clean, and compatible container with a secure screw-top lid.
-
Ensure the container is appropriate for solid waste and will not react with the chemical.
-
-
Labeling :
-
Storage :
-
Disposal :
Protocol 2: Disposal of this compound Solutions
-
Classification : All solutions containing this compound (e.g., in DMSO, ethanol, or aqueous buffers) must be disposed of as liquid hazardous chemical waste. Do not pour down the drain .[2][6]
-
Collection :
-
Labeling :
-
Storage :
-
Disposal :
-
When the container is full, or in accordance with your institution's policies, contact your EHS department for collection and disposal.[3]
-
Protocol 3: Disposal of Contaminated Labware
-
Classification : All labware that has come into direct contact with this compound (e.g., pipette tips, gloves, vials, contaminated paper towels) is considered solid hazardous waste.
-
Collection :
-
Collect all contaminated solid waste in a designated, durable, and clearly labeled hazardous waste bag or container.
-
Ensure sharp items like needles or contaminated glassware are placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Labeling :
-
Label the waste bag or container with "Hazardous Waste" and a description of the contents (e.g., "Lab debris contaminated with this compound").
-
-
Storage :
-
Keep the container sealed and store it in the laboratory's satellite accumulation area.
-
-
Disposal :
-
Dispose of the container through your institution's EHS-approved hazardous waste stream.[2]
-
Protocol 4: Decontamination and Disposal of Empty Containers
-
Initial Rinse :
-
Since this compound should be considered a potent compound, the "empty" container must be triple-rinsed.[4][6]
-
The first rinse should be with a solvent in which this compound is soluble (e.g., ethanol or DMSO).[1] Collect this first rinsate and dispose of it as liquid hazardous waste as described in Protocol 2.[4]
-
-
Subsequent Rinses :
-
For highly potent or toxic compounds, it is best practice to collect the second and third rinses as hazardous waste as well.
-
-
Final Disposal :
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: this compound inhibits B-RAF and C-RAF signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling RAF709
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural and step-by-step guidance for the safe handling, operation, and disposal of RAF709, a potent and selective B/C RAF kinase inhibitor. Adherence to these protocols is essential to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Handling Protocols
This compound should be handled with care, treating it as a potentially hazardous substance.[1] All operations should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or direct contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting current ANSI/ISEA standards. | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating aerosols or dusts. | Prevents inhalation of this compound particles. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: From Storage to Disposal
A systematic approach to the handling of this compound is crucial for both safety and experimental success.
Storage and Stability
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability of up to four years.[1] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and should be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Solution Preparation
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1]
For In Vitro Assays: A common stock solution is prepared by dissolving this compound in DMSO. For cellular assays, this stock solution is then further diluted in the appropriate cell culture medium.
For In Vivo Studies: Preparing a stable and biocompatible formulation is critical for animal studies. A typical formulation involves a multi-step process:
-
Start with a concentrated stock solution of this compound in DMSO.
-
Add a solubilizing agent such as PEG300 and mix thoroughly.
-
Incorporate a surfactant like Tween-80 and ensure complete mixing.
-
Finally, add an aqueous vehicle such as saline or sterile water to reach the desired final concentration.
It is important to prepare these in vivo formulations fresh for each experiment.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
Liquid Waste: Collect in a sealed, leak-proof container that is chemically compatible with the solvents used. The container must also be clearly labeled.
-
Disposal Route: All this compound waste must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following tables provide key quantitative data for this compound, facilitating easy reference and comparison.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |
| Molecular Weight | 542.6 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥98%[1] |
| UV/Vis (λmax) | 224, 272, 301 nm[1] |
Solubility Data
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[1] |
| DMF | ~30 mg/mL[1] |
| Ethanol | ~10 mg/mL[1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[1] |
In Vitro Potency and Selectivity
| Target/Assay | IC₅₀/EC₅₀ |
| B-RAF (in vitro) | 0.4 nM[3] |
| C-RAF (in vitro) | 0.5 nM[2] |
| pMEK inhibition (Calu-6 cells) | 0.02 µM[1] |
| pERK inhibition (Calu-6 cells) | 0.1 µM[1] |
| Calu-6 cell proliferation | 0.95 µM[1] |
Detailed Experimental Protocols
In Vitro RAF Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of this compound against RAF kinases.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Serially dilute this compound in DMSO to create a range of concentrations.
-
Add the recombinant RAF kinase enzyme (e.g., B-RAF or C-RAF) to the wells of a 384-well plate containing the reaction buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., inactive MEK1) and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the phosphorylated substrate using an appropriate method, such as an antibody-based detection system (e.g., HTRF or AlphaScreen).
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for MEK/ERK Phosphorylation
This protocol describes how to measure the effect of this compound on the phosphorylation of downstream targets MEK and ERK in a cellular context.
-
Plate cells (e.g., Calu-6) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified time (e.g., 2 hours).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Perform Western blotting by separating the protein lysates on an SDS-PAGE gel and transferring them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control such as GAPDH or β-actin should also be used.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using an appropriate detection reagent and imaging system.
-
Quantify the band intensities and normalize the levels of pMEK and pERK to their respective total protein levels.
-
Calculate the EC₅₀ values by plotting the normalized phosphorylation levels against the concentration of this compound.
Visualizing Key Processes
This compound Mechanism of Action in the MAPK Pathway
Caption: this compound inhibits the MAPK signaling pathway by targeting B-RAF and C-RAF.
Experimental Workflow for In Vitro Kinase Assay
Caption: A step-by-step workflow for determining the IC₅₀ of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
